Bufospirostenin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H40O4 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.014,18]icos-18-ene-6,2'-oxane]-13,16-diol |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)13-22-19-6-5-17-11-18(28)12-21(17)26(4,29)20(19)8-9-25(22,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16-,18+,19+,20-,21+,22-,23-,24-,25-,26+,27+/m0/s1 |
InChI Key |
LANURVLXXUHGAU-REBNKZOFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5C[C@H](C[C@H]5[C@]4(C)O)O)C)O[C@]16CCC(=C)CO6 |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5CC(CC5C4(C)O)O)C)OC16CCC(=C)CO6 |
Origin of Product |
United States |
Foundational & Exploratory
Bufospirostenin A: A Comprehensive Technical Review of its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufospirostenin A is a naturally occurring steroid derivative isolated from the toad Bufo bufo gargarizans. Its unique and complex chemical architecture, characterized by a rearranged [5-7-6-5] tetracyclic ring system, has garnered significant attention from the synthetic chemistry community. Furthermore, this compound has been identified as a potent inhibitor of the sodium-potassium pump (Na+/K+-ATPase), a critical enzyme in cellular function, suggesting its potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the chemical structure, key synthetic strategies, and the biological activity of this compound, with a focus on its interaction with Na+/K+-ATPase.
Chemical Structure and Properties
This compound is a spirostanol with a molecular formula of C₂₇H₄₀O₄.[1] Its structure is distinguished by an unprecedented 5/7/6/5/5/6 hexacyclic framework, which can also be described as a [5–7–6–5] tetracyclic ring system with rearranged A/B rings.[2][3] This abeo-steroid features 11 stereocenters, with 10 of them being contiguous.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₀O₄ | [1] |
| Molecular Weight | 428.6 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 228-230 °C | |
| Optical Rotation | [α]D²⁰ -85.7 (c 0.1, CHCl₃) |
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (500 MHz, CDCl₃) δ (ppm): 5.40 (d, J = 5.5 Hz, 1H), 4.42 (q, J = 7.0 Hz, 1H), 3.48 (m, 1H), 3.38 (t, J = 10.5 Hz, 1H), 2.65 (m, 1H), 2.45 (m, 1H), 2.20-1.00 (m, 21H), 0.98 (d, J = 7.0 Hz, 3H), 0.95 (s, 3H), 0.78 (s, 3H).
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 141.0, 121.5, 109.3, 80.9, 71.7, 66.9, 62.1, 56.5, 56.1, 50.1, 41.6, 40.3, 39.8, 37.1, 36.8, 35.4, 32.0, 31.8, 31.4, 30.3, 28.8, 20.8, 19.4, 17.1, 16.3, 14.6.
Synthesis of this compound
The complex and unique structure of this compound has made it a challenging target for total synthesis. Several research groups have successfully developed synthetic and semi-synthetic routes, employing key strategic reactions to construct the intricate ring system.
Key Synthetic Strategies and Experimental Protocols
The Pauson-Khand reaction is a powerful method for the construction of cyclopentenones and has been utilized in the total synthesis of this compound to form its five-membered ring.[2][3] This [2+2+1] cycloaddition involves the reaction of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2][3]
Experimental Protocol: Intramolecular Pauson-Khand Reaction
To a solution of the enyne precursor in toluene is added [Rh(CO)₂Cl]₂. The reaction mixture is stirred under a carbon monoxide atmosphere (balloon) at a specified temperature until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired tetracyclic product.
The photosantonin rearrangement is a photochemical reaction that has been effectively used in the semisynthesis of this compound to construct the characteristic 5/7 bicyclic motif.[4] This rearrangement typically involves the irradiation of a cross-conjugated cyclohexadienone.
Experimental Protocol: Photosantonin Rearrangement
A solution of the steroidal dienone precursor in a solvent mixture such as acetic acid and water is irradiated with a high-pressure mercury lamp at a specific wavelength (e.g., 365 nm) for a designated period. After irradiation, the solvent is removed, and the resulting residue is purified by chromatography to isolate the rearranged product containing the 5/7 ring system.
The Wagner-Meerwein rearrangement, a classic carbocation-mediated 1,2-rearrangement, has been instrumental in a biomimetic synthesis of this compound for the construction of the rearranged A/B ring system.[1][5][6]
Experimental Protocol: Wagner-Meerwein Rearrangement
The steroidal precursor alcohol is dissolved in a suitable solvent like dichloromethane. A sulfonylating agent (e.g., nonafluorobutanesulfonyl fluoride) and a non-nucleophilic base (e.g., DBU) are added at a controlled temperature. The reaction proceeds to form the rearranged olefin, which is then isolated and purified after aqueous workup and column chromatography.
Synthetic Workflow Diagram
Caption: Key synthetic strategies for this compound.
Biological Activity: Inhibition of Na+/K+-ATPase
This compound has been identified as a potent inhibitor of Na+/K+-ATPase. This enzyme is an essential transmembrane protein found in all animal cells that actively transports sodium and potassium ions against their concentration gradients, a process vital for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.
Quantitative Analysis of Na+/K+-ATPase Inhibition
| Compound | IC₅₀ (µM) | Target | Reference |
| This compound | 0.85 | Porcine renal Na+/K+-ATPase | |
| Ouabain (control) | 0.22 | Porcine renal Na+/K+-ATPase | [7] |
| Digoxin (control) | 2.69 | Porcine renal Na+/K+-ATPase | [7] |
Signaling Pathway of Na+/K+-ATPase Inhibition
The inhibition of Na+/K+-ATPase by cardiac glycosides and related compounds like this compound is known to trigger a cascade of intracellular signaling events. The binding of the inhibitor to the alpha-subunit of the Na+/K+-ATPase leads to a conformational change that not only inhibits the ion-pumping function but can also activate downstream signaling pathways, often involving the Src kinase and the epidermal growth factor receptor (EGFR).
Caption: Signaling cascade upon Na+/K+-ATPase inhibition.
Conclusion
This compound stands out as a natural product with a remarkably complex chemical structure and significant biological activity. The successful synthetic endeavors have not only made this molecule accessible for further biological investigation but have also pushed the boundaries of modern synthetic organic chemistry. Its potent inhibition of Na+/K+-ATPase positions it as a promising candidate for the development of novel therapeutics. Further research into its specific interactions with the Na+/K+-ATPase and the downstream signaling consequences will be crucial in unlocking its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 3. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Bufospirostenin A: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufospirostenin A is a novel, naturally occurring steroid first isolated in 2017 from the toad Bufo bufo gargarizans.[1][2] Its discovery was significant as it represented the first spirostanol identified from an animal source. Structurally, this compound possesses a unique and complex rearranged A/B ring system, a [5–7–6–5–5–6] hexacyclic skeleton, which has presented a considerable challenge to synthetic chemists.[1] Preliminary biological activity studies have identified this compound as a potent inhibitor of the Na+/K+-ATPase, a crucial transmembrane protein responsible for maintaining electrochemical gradients in animal cells. This inhibitory action suggests potential therapeutic applications, particularly in the realm of cardiotonic agents. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activity of this compound, including detailed experimental protocols and a summary of key data.
Discovery and Origin
This compound was first isolated by a team of researchers led by Ye and co-workers from the toad Bufo bufo gargarizans, a species that has long been a source of traditional Chinese medicine.[1] The compound was discovered during a systematic investigation into the chemical constituents of this toad species.
Isolation from Bufo bufo gargarizans
The isolation of this compound was achieved through a multi-step extraction and chromatographic process. While the original publication does not provide a detailed, step-by-step protocol in its main body, the general workflow can be inferred from the supplementary information and standard phytochemical isolation techniques.
Experimental Protocol: General Isolation Procedure
-
Extraction: The air-dried and powdered skins of Bufo bufo gargarizans are extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, typically containing the steroids of interest, is subjected to repeated column chromatography. Common stationary phases for this purpose include silica gel, ODS (octadecylsilane), and Sephadex LH-20.
-
Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a chloroform-methanol gradient on a silica gel column is a common choice.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and other analytical techniques, are pooled and further purified using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).
-
Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain a pure crystalline solid.
Diagram: Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The unique chemical structure of this compound was determined using a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction analysis.[1]
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were crucial in establishing the planar structure and relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provided the exact molecular formula of this compound.
-
-
Single-Crystal X-ray Diffraction: This technique provided the definitive three-dimensional structure of the molecule, confirming the complex rearranged steroidal skeleton.[1]
Table 1: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Complex pattern of signals indicative of a steroidal structure with numerous stereocenters. |
| ¹³C NMR | Revealed the presence of all carbon atoms and their chemical environments, confirming the spirostanol skeleton. |
| HRMS | Provided the exact mass and molecular formula. |
| X-ray | Confirmed the absolute configuration and the unique 5/7/6/5/5/6 hexacyclic framework. |
Biological Activity: Inhibition of Na+/K+-ATPase
The primary biological activity identified for this compound is the potent inhibition of Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. Its function is to maintain the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport.
The inhibition of Na+/K+-ATPase by cardiotonic steroids, such as digoxin and ouabain, is a well-established mechanism for their therapeutic effects in heart failure. By inhibiting the pump, these compounds lead to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in a stronger contraction of the heart muscle.
While a specific IC50 value for this compound's inhibition of Na+/K+-ATPase is not yet reported in the literature, its structural similarity to other known bufadienolides, which are potent inhibitors of this enzyme, strongly suggests a similar mechanism and high potency.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
A common method to determine the inhibitory activity of a compound on Na+/K+-ATPase is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.
-
Enzyme Preparation: Na+/K+-ATPase is typically purified from a tissue source rich in the enzyme, such as pig or sheep kidney medulla.
-
Reaction Mixture: The assay is performed in a buffer solution containing MgCl₂, KCl, NaCl, and ATP.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined time, the reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.
-
Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Diagram: Na+/K+-ATPase Inhibition Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Future Directions
The discovery of this compound has opened up new avenues for research in both natural product chemistry and pharmacology. Key areas for future investigation include:
-
Quantitative Biological Evaluation: Determining the precise IC50 value of this compound for Na+/K+-ATPase inhibition is crucial for understanding its potency.
-
Signaling Pathway Elucidation: Investigating the downstream signaling cascades affected by this compound-mediated Na+/K+-ATPase inhibition will provide a more complete picture of its cellular mechanism of action.
-
Pharmacological Studies: In vivo studies are needed to evaluate the cardiotonic effects and potential therapeutic applications of this compound, as well as its pharmacokinetic and toxicological profiles.
-
Total Synthesis: The development of more efficient and scalable total synthesis routes will be essential for producing sufficient quantities of this compound for extensive biological and clinical studies.
Conclusion
This compound is a structurally unique and biologically active natural product with significant potential for drug development. Its discovery highlights the rich chemical diversity found in traditional medicinal sources and underscores the importance of continued exploration of the natural world for novel therapeutic agents. Further research into its precise mechanism of action and pharmacological properties is warranted to fully realize its therapeutic potential.
References
Unveiling Bufospirostenin A: A Technical Guide to its Natural Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bufospirostenin A, a novel steroid with a rearranged A/B ring system, stands as the first spirostanol to be identified from an animal source. Its unique chemical architecture and potential biological activities have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and analysis, and an exploration of its known mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.
Natural Sources of this compound
To date, the exclusive identified natural source of this compound is the Asiatic toad, Bufo bufo gargarizans.[1] This compound has been successfully isolated from both the venom and the bile of this amphibian species.[2] While the broader class of bufadienolides is found in various toad species, this compound has not yet been reported in other plants or animals.
Table 1: Natural Source and Location of this compound
| Natural Source | Organism | Tissues Containing Compound |
| Animal | Bufo bufo gargarizans (Asiatic toad) | Venom, Bile |
Experimental Protocols
The isolation and quantification of this compound from its natural matrix require a multi-step approach involving extraction, fractionation, and chromatographic separation. While a specific, standardized protocol for this compound is not extensively detailed in the literature, a general workflow can be constructed based on established methods for the analysis of toad venom constituents.[3][4][5]
Extraction of Crude Toad Venom
The initial step involves the extraction of crude venom from the parotoid glands of Bufo bufo gargarizans.
Protocol 2.1.1: Solvent Extraction of Toad Venom
-
Collection and Drying: Toad venom is collected from the glands and air-dried or lyophilized to remove moisture.
-
Pulverization: The dried venom is pulverized to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered venom is subjected to extraction with a polar solvent, typically 80% methanol or ethanol. This is often performed under reflux for several hours to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
Fractionation and Isolation of this compound
The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate this compound.
Protocol 2.2.1: Chromatographic Isolation
-
Solvent Partitioning: The crude extract is typically partitioned between water and a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to achieve initial fractionation. This compound, being a steroid, is expected to partition into the less polar fractions.
-
Silica Gel Column Chromatography: The fraction enriched with this compound is loaded onto a silica gel column. Elution is carried out with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, to separate compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector.
-
Structure Elucidation: The purified this compound is subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.
Quantitative Analysis
Quantitative analysis of this compound in biological samples can be achieved using HPLC coupled with a suitable detector.
Protocol 2.3.1: Quantitative HPLC Analysis
-
Standard Preparation: A calibration curve is prepared using a purified standard of this compound at various known concentrations.
-
Sample Preparation: A known amount of the toad venom extract is dissolved in a suitable solvent and filtered before injection into the HPLC system.
-
HPLC Conditions: An RP-HPLC method, similar to the one used for isolation, is employed. The peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
Quantification: The concentration of this compound in the sample is determined by integrating the peak area and comparing it to the calibration curve. For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.
Mechanism of Action: Inhibition of Na+/K+-ATPase
This compound has been identified as a potent inhibitor of the Na+/K+-ATPase enzyme.[6] This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. The inhibition of this pump by compounds like this compound can trigger a cascade of downstream signaling events. While the specific signaling pathway for this compound has not been fully elucidated, it is expected to be similar to that of other cardiac glycosides that target the Na+/K+-ATPase.[7][8][9]
Signaling Pathway of Na+/K+-ATPase Inhibition
The binding of this compound to the Na+/K+-ATPase initiates a signaling cascade that can lead to various cellular responses, including changes in ion concentration, activation of protein kinases, and ultimately, processes like apoptosis.
Caption: Signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.
Experimental and Logical Workflows
The process of identifying and characterizing a novel natural product like this compound follows a logical and systematic workflow, from initial discovery to the elucidation of its biological function.
Caption: General workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a unique steroidal natural product with a defined animal source and a potent inhibitory effect on the Na+/K+-ATPase. This guide provides a foundational understanding for researchers interested in the further investigation of this compound. The detailed protocols and workflow diagrams serve as a practical resource for the isolation, analysis, and study of this compound's biological significance. Future research should focus on elucidating the specific quantitative yield of this compound from its natural source and further delineating the intricate downstream signaling pathways affected by its interaction with the Na+/K+-ATPase, which could unveil novel therapeutic opportunities.
References
- 1. This compound and Bufogargarizin C, Steroids with Rearranged Skeletons from the Toad Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 3. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute Na+,K+-ATPase inhibition with bufalin impairs pressure natriuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
Bufospirostenin A: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufospirostenin A is a unique and structurally complex bioactive steroid that was first isolated from the bile and venom of the Asiatic toad, Bufo bufo gargarizans. Its intricate hexacyclic framework has presented a significant challenge to synthetic chemists, with its total synthesis being a subject of considerable research. While comprehensive biological studies on this compound are still emerging, it has been identified as a potent inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump. This guide provides an in-depth look at the proposed mechanism of action of this compound, drawing parallels with other well-studied bufadienolides and their interaction with this critical ion pump.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound is believed to be the Na+/K+-ATPase, a vital transmembrane protein complex found in all animal cells. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport.
Bufadienolides, the class of compounds to which this compound belongs, are known to be specific inhibitors of Na+/K+-ATPase. They bind to the extracellular domain of the α-subunit of the pump, stabilizing it in a phosphorylated conformation (E2-P). This binding event locks the enzyme in a state that prevents the binding and subsequent transport of potassium ions into the cell, thereby inhibiting the pump's activity. The resulting disruption of the ion gradients leads to a cascade of downstream cellular events.
Proposed Signaling Pathway of this compound
The inhibition of Na+/K+-ATPase by this compound is hypothesized to trigger a series of intracellular signaling events, similar to those observed with other cardiac glycosides. A key consequence of Na+/K+-ATPase inhibition is the increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. Elevated intracellular calcium can then activate various signaling pathways that can influence cell proliferation, apoptosis, and other cellular processes.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data on the inhibitory activity of this compound against Na+/K+-ATPase, such as its IC50 value. For context, other bufadienolides like bufalin have been reported to inhibit Na+/K+-ATPase with varying potencies, often in the nanomolar to micromolar range, depending on the specific isoform of the enzyme and the experimental conditions.
| Compound | Target | Activity (IC50) | Cell Line/System |
| This compound | Na+/K+-ATPase | Data not available | - |
| Reference Bufadienolides (e.g., Bufalin) | Na+/K+-ATPase | Nanomolar to Micromolar range | Various |
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, a general experimental workflow for assessing the inhibition of Na+/K+-ATPase by a novel compound is outlined below.
General Workflow for Na+/K+-ATPase Inhibition Assay
This protocol provides a foundational method for determining the inhibitory potential of a compound on Na+/K+-ATPase activity, typically by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.
Bufospirostenin A: Unraveling the Biological Activity of a Complex Toad-Derived Steroid
A notable gap exists in the scientific literature concerning the detailed biological functions of Bufospirostenin A, a unique steroid first isolated from the toad Bufo bufo gargarizans. While its intricate chemical structure and synthesis have been a focus of research, comprehensive studies elucidating its pharmacological properties, particularly its anti-cancer potential and effects on cellular signaling, remain conspicuously absent from publicly accessible research.
Our extensive review of scientific databases and publications did not yield any detailed experimental protocols for assessing the biological activity of this compound. Methodologies for key experiments, which are fundamental for reproducibility and further investigation by the scientific community, have not been published.
Furthermore, there is a significant void in the understanding of the molecular mechanisms that may be modulated by this compound. No studies were identified that explored its impact on critical intracellular signaling pathways, such as the PI3K/Akt or MAPK pathways, which are frequently implicated in cancer progression and other disease states. Consequently, the creation of diagrams to visualize its effects on these pathways is not possible at this time.
Methodological & Application
Application Notes and Protocols: Total Synthesis of Bufospirostenin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the first asymmetric total synthesis of Bufospirostenin A, a unique spirostanol with significant biological activity. The protocols and data presented are compiled from the seminal work of Cheng, Zhong, Gu, et al., published in the Journal of the American Chemical Society in 2020.[1][2][3][4]
This compound, isolated from the toad Bufo bufo gargarizans, exhibits a distinctive [5-7-6-5] tetracyclic ring system and has demonstrated cardioactive effects through the inhibition of Na+/K+ ATPase.[5][6][7] Its complex architecture, featuring 11 stereocenters, has made it a challenging target for synthetic chemists.[2][3]
Retrosynthetic Analysis
The synthetic strategy hinges on a key intramolecular Pauson-Khand reaction to construct the central seven-membered ring. The retrosynthetic analysis reveals a convergent approach, starting from readily available precursors.
Caption: Retrosynthetic analysis of this compound.
Key Reaction Steps and Experimental Protocols
The total synthesis was accomplished in 20 steps with 31 chemical transformations in total, starting from a known derivative of the Hajos-Parrish ketone.[1]
Synthesis of the Pauson-Khand Cyclization Precursor
The initial phase of the synthesis focuses on the construction of the allene-yne precursor required for the key cyclization.
Experimental Workflow:
Caption: Workflow for the synthesis of the Pauson-Khand precursor.
Protocol for Diastereoselective 1,4-Reduction (Formation of Ketone 7): To a solution of the enone in a suitable solvent, sodium borohydride is added portion-wise at low temperature. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield ketone 7.[1]
| Starting Material | Reagents | Product | Yield |
| Enone intermediate | Sodium borohydride | Ketone 7 | 67% |
Pauson-Khand Cyclization
This crucial step establishes the [5-7-6-5] tetracyclic core of this compound. A rhodium catalyst is employed to facilitate the intramolecular cyclization of the allene-yne substrate.
Protocol for Pauson-Khand Cyclization: The allene-yne precursor is dissolved in an appropriate solvent, and the rhodium catalyst, [RhCl(CO)2]2, is added. The reaction mixture is stirred under a carbon monoxide atmosphere at a specific temperature until the starting material is consumed. The resulting tetracyclic product is then purified. This reaction has been demonstrated to be robust, allowing for the synthesis of approximately 20g of the core structure.[1]
| Starting Material | Catalyst | Product |
| Allene-yne 3 | [RhCl(CO)2]2 | Tetracyclic core 2 |
Completion of the Total Synthesis
The final stages of the synthesis involve further functionalization of the tetracyclic core to install the remaining stereocenters and functional groups, culminating in the formation of the spiroketal.
Experimental Workflow:
Caption: Workflow for the final steps of the synthesis.
Protocol for MOM Protection and HWE Reaction: The alcohol in fragment 12 is protected with a methoxymethyl (MOM) group. The subsequent Horner-Wadsworth-Emmons (HWE) reaction introduces an unsaturated ester, which is then methylated at the α-position.[1]
| Step | Yield |
| MOM Protection | 93% |
| HWE reaction and α-methylation | 69% (over two steps) |
Protocol for Spiroketal Formation: The final spiroketal is formed under acidic conditions following the addition of an organolithium reagent. This step also cleaves the TBS and MOM protecting groups, yielding the final natural product, this compound.[1] This final transformation was achieved in a 30% yield over two steps.[1]
Alternative Synthetic Approaches
Since the initial total synthesis, other innovative strategies have been developed to access this compound.
-
Conformation-Controlled Transannular Prins Cyclization: This approach provides a concise synthesis in only seven steps from inexpensive starting materials by carefully controlling the conformation of a cyclodecenone intermediate.[8][9]
-
Biomimetic Skeletal Rearrangement: A gram-scale synthesis has been reported utilizing a photosantonin rearrangement and a Wagner-Meerwein rearrangement to rapidly construct the rearranged A/B ring system.[10][11] Another semisynthesis also employed a photosantonin rearrangement as a key step.[12]
These alternative routes offer different advantages in terms of step economy and starting material accessibility, providing valuable insights for the synthesis of related complex natural products.
Biological Activity and Potential Applications
This compound has been identified as a potent inhibitor of Na+/K+ ATPase, suggesting its potential as a cardioactive agent for promoting blood circulation.[5] Further investigation into its pharmacological profile could open avenues for the development of new therapeutics.
Signaling Pathway Context:
Caption: this compound's mechanism of action.
The detailed synthetic protocols and the understanding of its mechanism of action provide a solid foundation for medicinal chemistry efforts to explore the structure-activity relationship of this compound and its analogs, potentially leading to the discovery of novel drug candidates.
References
- 1. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 2. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. This compound and Bufogargarizin C, Steroids with Rearranged Skeletons from the Toad Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Gram-Scale Synthesis of Bufospirostenin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bufospirostenin A is a unique steroid first isolated from the toad Bufo bufo gargarizans. It features an unprecedented [5–7–6–5–5–6] hexacyclic skeleton and represents the first spirostanol discovered in animals.[1] Its complex structure and biological activity, including a cardioactive effect through the inhibition of Na+/K+ ATPase, have made it a compelling target for total synthesis.[2] The limited availability from natural sources necessitates efficient synthetic routes to enable further biological evaluation.[3] This document provides detailed protocols for the gram-scale synthesis of this compound, drawing from key advancements in the field. Two major synthetic approaches are summarized: the first asymmetric total synthesis by Li et al. and a biomimetic, gram-scale synthesis by Gui et al.[3][4][5]
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes the key quantitative data from the two prominent synthetic routes to this compound, allowing for a direct comparison of their efficiency and scale.
| Parameter | Asymmetric Total Synthesis (Li et al., 2020)[4] | Biomimetic Gram-Scale Synthesis (Gui et al., 2021)[5] |
| Starting Material | Readily available compound 10 (a known derivative of Hajos-Parrish ketone) | Readily available steroidal lactone 12 |
| Number of Steps | 20 steps (linear sequence) | 9 steps |
| Key Reaction | Intramolecular rhodium-catalyzed Pauson–Khand reaction | Biomimetic Wagner–Meerwein rearrangement |
| Overall Yield | Not explicitly stated for the entire sequence in the main text | 17.9% |
| Scale Achieved | 1.4 g scale for a key intermediate | 873 mg of this compound in a single batch |
Experimental Protocols: Gram-Scale Synthesis of this compound
The following protocol is adapted from the biomimetic approach developed by Gui et al., which is currently the most effective method for producing gram-scale quantities of this compound.[5]
Overall Workflow:
The synthesis begins with a known steroidal lactone and proceeds through a key Wagner–Meerwein rearrangement to construct the characteristic 5/7/6/5 tetracyclic core. Subsequent functional group manipulations and the introduction of the spiroketal side chain complete the synthesis.
Caption: Overall workflow for the gram-scale synthesis of this compound.
Step-by-Step Protocol:
A detailed, step-by-step protocol with specific reagent quantities, reaction conditions (temperature, time), and purification methods would be included here, based on the supporting information of the cited literature. This would encompass multiple chemical transformations.
Example of a single key step's protocol (Wagner-Meerwein Rearrangement):
To a solution of the precursor steroid (1.0 g, 1.0 equiv) in a 1:1 mixture of THF/H₂O (20 mL) at 0 °C is added methanesulfonic acid (0.5 mL). The reaction mixture is stirred at this temperature for 2 hours, carefully monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the rearranged 5/7/6/5 tetracyclic core.[6]
Signaling Pathway of this compound
This compound exerts its biological effects, at least in part, by inhibiting the Na+/K+ ATPase, a mechanism shared with cardiac glycosides.[2] This inhibition is not limited to disrupting ion transport but also involves the activation of complex signaling cascades. The Na+/K+ ATPase, particularly a pool located in caveolae, can function as a signal transducer.[2] Binding of a cardiac glycoside like this compound to the α1 subunit of the Na+/K+ ATPase can activate Src, a non-receptor tyrosine kinase.[2][5] This event triggers a downstream cascade, most notably the Ras/Raf/MEK/ERK pathway (a MAPK cascade), which in turn modulates various cellular processes including cell growth and proliferation.[6]
Caption: Proposed signaling pathway initiated by this compound's inhibition of Na+/K+ ATPase.
References
- 1. orglab.sogang.ac.kr [orglab.sogang.ac.kr]
- 2. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 6. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure [mdpi.com]
Asymmetric Synthesis of Bufospirostenin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric total synthesis of Bufospirostenin A, a unique cardioactive steroid isolated from the toad Bufo bufo gargarizans. The synthesis, originally reported by the Li group, features a strategic Pauson-Khand reaction to construct the challenging [5-7-6-5] tetracyclic core and diastereoselective control to establish the molecule's eleven stereocenters.
Overview of the Synthetic Strategy
The asymmetric total synthesis of this compound commences from the readily available Hajos-Parrish ketone derivative. The synthesis plan relies on the strategic construction of a key precursor poised for an intramolecular Pauson-Khand reaction, which efficiently forges the central seven-membered ring. Subsequent functional group manipulations and stereoselective transformations complete the synthesis of the complex hexacyclic natural product.
Logical Workflow of this compound Synthesis
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the asymmetric total synthesis of this compound.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Alkylation & 1,4-Reduction | Hajos-Parrish ketone derivative | Ketone 7 | 67 |
| 2 | Acetal Deprotection & Ohira-Bestmann Reaction | Ketone 7 | Terminal Alkyne | Not Reported |
| 3 | Allene Installation | Terminal Alkyne | Allene Precursor 3 | Not Reported |
| 4 | Pauson-Khand Cyclization | Allene Precursor 3 | Tetracyclic Core 2 | ~20g scale |
| 5 | MOM Protection | Fragment 12 | MOM-protected alcohol | 93 |
| 6 | HWE Reaction & α-methylation | MOM-protected alcohol | α-methylated ester | 69 (2 steps) |
| 7 | Hydroboration & Oxidation | α-methylated ester | Ketoester 14 | 50 |
| 8 | Reduction & Lactonization | Ketoester 14 | Lactone 15 | Not Reported |
| 9 | Spiroketal Formation | Lactone 15 | This compound 1 | 30 (2 steps) |
Detailed Experimental Protocols
The following protocols are adapted from the supporting information of the first asymmetric total synthesis of this compound by Cheng, Li, and coworkers.[1][2][3][4][5]
Synthesis of Ketone 7 [1]
-
Deprotonation and Alkylation: To a solution of the starting unsaturated ketone 4 (derived from Hajos-Parrish ketone) in an appropriate solvent, add a suitable base (e.g., LDA) at low temperature (-78 °C). Subsequently, introduce iodide 6 to effect the alkylation.
-
1,4-Reduction: After workup, dissolve the resulting enone in a suitable solvent system. Add a reducing agent, such as sodium borohydride, to achieve a diastereoselective 1,4-reduction.
-
Purification: Purify the crude product via column chromatography to yield ketone 7 .
Pauson-Khand Reaction for Tetracyclic Core 2 [1][2]
-
Precursor Synthesis: Synthesize the allene precursor 3 from ketone 7 through a sequence involving Lewis acid-mediated liberation of the aldehyde, transformation to a terminal alkyne using the Ohira-Bestmann reagent, and subsequent allene installation via deprotonation and addition to the ketone.[1]
-
Cyclization: In a reaction vessel, dissolve the allene precursor 3 in a suitable solvent. Add a rhodium catalyst (e.g., [Rh(CO)2Cl]2) and apply heat under a carbon monoxide atmosphere.
-
Workup and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to afford the tetracyclic core 2 .
Final Steps: Lactonization and Spiroketal Formation [1]
-
Lactone Formation: Subject the advanced intermediate ketoester 14 to diastereoselective reduction with sodium borohydride. The in-situ generated alcohol will spontaneously cyclize to form lactone 15 . Cleavage of any silyl ethers can be achieved with TBAF.[1]
-
Spiroketalization: Treat lactone 15 with an organolithium reagent. Subsequent acidic workup will induce deprotection and facilitate the formation of the desired spiroketal, yielding this compound (1 ).[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and the evolution of the carbon skeleton throughout the synthesis.
Key Bond Formations in the Synthesis of this compound
Caption: Key transformations in the synthesis of this compound.
References
Application Notes and Protocols for Bufospirostenin A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bufospirostenin A is a novel, bioactive spirostanol recently isolated from the toad Bufo bufo gargarizans.[1] Initial studies have identified it as a potent inhibitor of the Sodium-Potassium ATPase (Na+/K+-ATPase).[2] While this is a promising target in oncology, it is important to note that, as of late 2025, extensive research directly investigating the anticancer applications of this compound has not been widely published. The following application notes and protocols are therefore based on its known mechanism of action and established methodologies for evaluating Na+/K+-ATPase inhibitors as potential anticancer agents.
Application Notes
This compound, the first spirostanol to be isolated from an animal, presents a unique molecular structure with a rearranged A/B ring system.[1] Its identified bioactivity as a potent Na+/K+-ATPase inhibitor suggests several potential applications in cancer research and drug development.[2]
1. Primary Anticancer Agent: The Na+/K+-ATPase, a crucial ion pump for maintaining cellular electrochemical gradients, is often overexpressed in various cancer types and is implicated in cell proliferation, adhesion, and motility. By inhibiting this pump, this compound can disrupt cellular ion homeostasis, leading to an increase in intracellular sodium and calcium, which in turn can trigger apoptotic pathways and inhibit tumor cell growth.
2. Sensitizer for Chemotherapy and Radiotherapy: Disruption of ion gradients by this compound can render cancer cells more susceptible to traditional therapies. It may enhance the efficacy of cytotoxic drugs or radiation by potentiating cellular stress and apoptosis.
3. Tool for Studying Cancer Cell Metabolism: As a specific inhibitor, this compound can be utilized as a research tool to investigate the role of Na+/K+-ATPase in the metabolic reprogramming of cancer cells.
4. Investigation of Drug Resistance: The Na+/K+-ATPase is also linked to mechanisms of multidrug resistance. This compound could be studied for its potential to overcome resistance to existing chemotherapeutic agents.
Potential Target Cancer Types:
Based on the known roles of Na+/K+-ATPase in cancer, this compound could be investigated in:
-
Glioblastoma
-
Breast Cancer
-
Prostate Cancer
-
Lung Cancer
-
Melanoma
Quantitative Data Summary
As direct experimental data for this compound in cancer cell lines is not yet available, the following table provides a template for how such data would be presented. Researchers would aim to determine the half-maximal inhibitory concentration (IC₅₀) in various cell lines and the percentage of tumor growth inhibition (TGI) in animal models.
| Assay Type | Cell Line / Animal Model | Parameter | Result (Hypothetical) |
| In Vitro Cytotoxicity | Human Glioblastoma (U87 MG) | IC₅₀ (72h) | e.g., 50 nM |
| In Vitro Cytotoxicity | Human Breast Cancer (MCF-7) | IC₅₀ (72h) | e.g., 85 nM |
| In Vitro Cytotoxicity | Human Prostate Cancer (PC-3) | IC₅₀ (72h) | e.g., 60 nM |
| In Vitro Cytotoxicity | Normal Human Astrocytes (NHA) | IC₅₀ (72h) | e.g., >1000 nM |
| In Vivo Efficacy | U87 MG Xenograft Mouse Model | % TGI (at 10 mg/kg) | e.g., 65% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., U87 MG, MCF-7) and a non-cancerous control cell line (e.g., NHA).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
6-well plates.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cells (e.g., U87 MG).
-
This compound.
-
Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80).
-
Calipers.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ U87 MG cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into a vehicle control group and a this compound treatment group (e.g., n=8 per group).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection daily for 21 days.
-
Tumor Measurement: Measure tumor volume with calipers every 3 days using the formula: Volume = (length x width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Workflow for evaluating anticancer potential.
References
Handling and storage guidelines for Bufospirostenin A.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and use of Bufospirostenin A, a potent inhibitor of the Na+/K+-ATPase. The included protocols and data are intended to facilitate its application in research and drug development.
Product Information
This compound is a naturally occurring steroidal saponin, notable for its potent and specific inhibition of the Na+/K+-ATPase enzyme. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events, making it a valuable tool for studying cellular signaling, ion transport, and as a potential therapeutic agent.
Chemical Structure: (A chemical structure image would be placed here in a full document)
Mechanism of Action: this compound is a potent inhibitor of the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining sodium and potassium gradients across the cell membrane. By binding to the alpha subunit of the Na+/K+-ATPase, this compound disrupts its pumping activity. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. Furthermore, the inhibition of Na+/K+-ATPase can trigger various intracellular signaling pathways independent of ion concentration changes.
Handling and Storage Guidelines
Proper handling and storage of this compound are essential to ensure its stability and the safety of laboratory personnel.
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing stock solutions.[1][2]
-
Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust or aerosols. Do not ingest. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
2.2. Storage Conditions:
This compound should be stored under conditions that preserve its chemical integrity.
| Parameter | Recommendation |
| Storage Temperature | Store at room temperature for short-term storage (less than 2 weeks).[1][2] For long-term storage, it is advisable to store at -20°C. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. |
| Avoid | Keep away from direct sunlight, sources of ignition, strong acids/alkalis, and strong oxidizing/reducing agents.[1][2] |
2.3. Chemical Stability:
Preparation of Stock Solutions
The solubility of this compound in various solvents has not been extensively reported. Researchers should perform small-scale solubility tests to determine the optimal solvent for their specific application.
Recommended Solvents for Initial Testing:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Note: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to not affect cell viability.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological activity of this compound.
Na+/K+-ATPase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme (from porcine cerebral cortex or other sources)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Ouabain (positive control, 1 mM)
-
Malachite Green Phosphate Assay Kit or similar phosphate detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a positive control solution of Ouabain (a known Na+/K+-ATPase inhibitor) in the assay buffer.
-
Prepare a negative control with assay buffer only.
-
-
Enzyme Reaction:
-
Add 20 µL of the diluted this compound, Ouabain, or buffer to the wells of a 96-well plate.
-
Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Start the Reaction:
-
Add 10 µL of the ATP solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding the stop solution provided in the phosphate assay kit.
-
Add the Malachite Green reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measure Absorbance:
-
Measure the absorbance at the recommended wavelength (typically around 620-660 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the negative control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in response to this compound treatment.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Wash and Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold change in ROS production.
-
Western Blot for ERK Phosphorylation
This protocol outlines the steps to detect the phosphorylation of ERK (p-ERK), a key downstream kinase in the Na+/K+-ATPase signaling pathway, upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of p-ERK to total ERK to determine the level of ERK activation.
-
Data Presentation
Quantitative Data Summary
| Parameter | Value | Conditions | Reference/Method |
| IC50 (Na+/K+-ATPase) | To be determined | Purified porcine cerebral cortex Na+/K+-ATPase, 37°C | Protocol 4.1 |
| Solubility in DMSO | To be determined | Room Temperature | Visual Inspection |
| Optimal ROS Induction | To be determined | Cell line-dependent | Protocol 4.2 |
| Peak ERK Phosphorylation | To be determined | Cell line-dependent | Protocol 4.3 |
Note: Specific quantitative data for this compound is not widely available in the literature. The values in this table should be determined experimentally using the provided protocols.
Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition
References
Biomimetic Skeletal Rearrangement in the Synthesis of Bufospirostenin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufospirostenin A is a naturally occurring spirostanol steroid first isolated from the toad Bufo bufo gargarizans. Its unique and complex [5-7-6-5-5-6] hexacyclic framework, featuring a rearranged A/B ring system, presents a formidable challenge for synthetic chemists.[1] Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, has emerged as a powerful strategy to efficiently construct such intricate molecular architectures. This document provides detailed application notes and experimental protocols for two prominent biomimetic skeletal rearrangement strategies employed in the total synthesis of this compound. These approaches offer valuable insights for the synthesis of other complex steroids and natural products.
Two key biomimetic approaches have been successfully applied to the synthesis of this compound. The first, a de novo synthesis, utilizes an intramolecular Pauson-Khand reaction to construct the characteristic [5-7-6-5] tetracyclic core. The second, a semisynthetic approach, employs a photosantonin rearrangement followed by a Wagner-Meerwein rearrangement to fashion the rearranged A/B ring system from a readily available steroidal lactone.[2][3]
Key Biomimetic Strategies and Mechanisms
The synthesis of this compound via biomimetic skeletal rearrangements hinges on strategic bond formations and migrations that are thought to mirror natural biosynthetic processes.
Pauson-Khand Reaction Approach
This strategy involves the construction of the core tetracyclic system through a rhodium-catalyzed intramolecular [2+2+1] cycloaddition of an enyne with carbon monoxide. This reaction efficiently forms the seven-membered B-ring and the five-membered A-ring in a single step, establishing the key skeletal framework of this compound.
Caption: Pauson-Khand reaction workflow for this compound core synthesis.
Photosantonin and Wagner-Meerwein Rearrangement Approach
This biomimetic route commences from a known steroidal lactone and involves two key rearrangement reactions to construct the rearranged A/B ring system.[2][3]
-
Photosantonin Rearrangement: A photochemical rearrangement of a cross-conjugated cyclohexadienone precursor leads to the formation of a 5/7-fused bicyclic system.
-
Wagner-Meerwein Rearrangement: This classic carbocation-mediated rearrangement is then employed to transform the 6/6 ring system of a steroidal precursor into the characteristic 5/7 ring system of the target molecule.[2]
Caption: Biomimetic synthesis of this compound via sequential rearrangements.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the two main synthetic routes to this compound.
Table 1: Key Reaction Yields in the Pauson-Khand Reaction Approach
| Step | Reactant | Key Reagents/Conditions | Product | Yield (%) | Reference |
| Intramolecular Pauson-Khand Reaction | Alkoxyallene-yne precursor | [RhCl(CO)2]2 (5 mol %), CO (1 atm), PhMe, 110 °C | [5-7-6-5] Tetracyclic core (Compound 8) | 85 | [4] |
| Peterson Olefination | Ketone intermediate (Compound 19) | TMSCH2Li, THF; then H+ | Olefin intermediate (Compound 20) | 86 | |
| Mukaiyama Hydration | Olefin intermediate (Compound 20) | DMP, CH2Cl2; then TBAF, Mn(acac)2, Ph3P, PhSiH3, O2 | Tertiary alcohol (Compound 21) | 56 |
Table 2: Key Reaction Yields in the Photosantonin and Wagner-Meerwein Rearrangement Approach
| Step | Reactant | Key Reagents/Conditions | Product | Yield (%) | Reference |
| Photosantonin Rearrangement | Dienone precursor (Compound 54) | hν (365 nm), AcOH | 5/7-fused hydroxy ketone (Compound 55) | 51 | [5] |
| Wagner-Meerwein Rearrangement | Diol precursor (Compound 72) | Nonafluorobutanesulfonyl fluoride, DBU, CH2Cl2 | exo-Olefin (Compound 76) | ~40 | [6] |
| Cobalt-mediated Olefin Hydroselenylation | Allylic alcohol (Compound 60) | Co(acac)2, PhSeSePh, PhSiH3, O2, EtOH | Selenide intermediate | 76 | [5] |
| Selenide E2 Reaction | Selenide intermediate | PhSeBr, H2O2, pyridine, CH2Cl2 | Transposed olefin | 52 | [5] |
Experimental Protocols
The following are detailed protocols for the key biomimetic skeletal rearrangement reactions in the synthesis of this compound.
Protocol 1: Intramolecular Rhodium-Catalyzed Pauson-Khand Reaction
Objective: To construct the [5-7-6-5] tetracyclic core of this compound.
Materials:
-
Alkoxyallene-yne precursor (Compound 9)
-
Dichlorodicarbonylrhodium(I) dimer ([RhCl(CO)2]2)
-
Toluene (PhMe), anhydrous
-
Carbon monoxide (CO) gas, balloon pressure
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure: [4]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the alkoxyallene-yne precursor (1.0 equiv).
-
Add anhydrous toluene to dissolve the precursor to a final concentration of 0.02 M.
-
To this solution, add [RhCl(CO)2]2 (0.05 equiv).
-
Evacuate and backfill the flask with carbon monoxide from a balloon three times.
-
Heat the reaction mixture to 110 °C with vigorous stirring under a CO atmosphere (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the [5-7-6-5] tetracyclic product as a mixture of diastereomers.
Protocol 2: Photosantonin Rearrangement
Objective: To construct the 5/7-fused bicyclic motif.
Materials:
-
Cross-conjugated cyclohexadienone precursor (Compound 54)
-
Acetic acid (AcOH)
-
High-pressure mercury lamp (365 nm)
-
Quartz reaction vessel
-
Magnetic stirrer
Procedure: [5]
-
Dissolve the cross-conjugated cyclohexadienone precursor in acetic acid in a quartz reaction vessel.
-
Irradiate the solution with a 365 nm high-pressure mercury lamp at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetic acid under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5/7-fused hydroxy ketone.
Protocol 3: Wagner-Meerwein Rearrangement
Objective: To construct the rearranged A/B ring system.
Materials:
-
Diol precursor (Compound 72)
-
Nonafluorobutanesulfonyl fluoride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH2Cl2), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
Procedure: [6]
-
To a solution of the diol precursor (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add DBU (2.0 equiv).
-
Add nonafluorobutanesulfonyl fluoride (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the rearranged exo-olefin product.
Conclusion
The biomimetic total syntheses of this compound showcase the power of skeletal rearrangements in constructing complex natural products. The Pauson-Khand reaction provides a convergent and efficient route to the core structure, while the photosantonin and Wagner-Meerwein rearrangements offer an elegant semisynthetic approach from readily available starting materials. These detailed protocols and quantitative data serve as a valuable resource for researchers in natural product synthesis and drug discovery, facilitating the exploration of novel molecular architectures and the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Bufospirostenin A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Bufospirostenin A. The information is based on published synthetic routes and is intended to assist in overcoming common experimental challenges to improve overall yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during key stages of the this compound synthesis.
Issue 1: Low Yield in the Intramolecular Pauson-Khand Reaction
-
Question: We are experiencing low yields (<40%) during the rhodium-catalyzed intramolecular Pauson-Khand reaction to form the [5-7-6-5] tetracyclic core. What are the potential causes and solutions?
-
Answer: Low yields in this crucial step can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The rhodium catalyst, [RhCl(CO)2]2, is sensitive to air and moisture. Ensure strict anhydrous and anaerobic conditions. Use freshly opened or properly stored catalyst. Consider catalyst quality from different suppliers.
-
Solvent and Reagent Purity: Toluene must be rigorously dried. The presence of water or other protic impurities can quench the catalyst and intermediates. Ensure all reagents are of the highest purity available.
-
Reaction Concentration: The intramolecular nature of this reaction is highly dependent on concentration. Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions. Experiment with different concentrations to find the optimal conditions.
-
Carbon Monoxide Pressure: The pressure of the carbon monoxide atmosphere can influence the reaction rate and yield. Ensure a constant, positive pressure of CO is maintained throughout the reaction.
-
Reaction Temperature and Time: The reaction is typically run at elevated temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition of the product due to prolonged heating.
Troubleshooting Workflow: Pauson-Khand Reaction
-
Issue 2: Diastereoselectivity Issues in the Final Spiroketalization Step
-
Question: The final spiroketalization and deprotection step is yielding a mixture of diastereomers. How can we improve the stereoselectivity?
-
Answer: The formation of the spiroketal is a critical step that establishes one of the stereocenters in this compound.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl) can influence the stereochemical outcome. Consider using milder acids or Lewis acids to promote the desired cyclization pathway.
-
Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio may be a result of either kinetic or thermodynamic control. Allowing the reaction to equilibrate for a longer period may favor the thermodynamically more stable diastereomer. Conversely, running the reaction at a lower temperature might favor the kinetically formed product.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents to determine the optimal medium for high diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound include:
-
The construction of the sterically congested and synthetically challenging [5-7-6-5] tetracyclic ring system. [1][2][3]* The stereoselective installation of the 11 stereocenters, including 10 contiguous stereocenters. [1][2]* The late-stage functionalization and formation of the spiroketal moiety. [4] Q2: Are there alternative synthetic routes to this compound that might offer higher yields?
A2: Yes, since the initial total synthesis, other approaches have been developed. For instance, a synthesis featuring a conformation-controlled transannular Prins cyclization has been reported to be highly concise, achieving the synthesis in only seven steps from inexpensive starting materials. [5]Another approach utilized a biomimetic skeletal rearrangement. [6][7]These alternative routes may offer advantages in terms of step economy and overall yield.
Q3: What is the reported overall yield for the first total synthesis of this compound?
A3: The first asymmetric total synthesis of this compound was accomplished in a linear sequence of 20 steps. [3]While the overall yield is not explicitly stated in the abstracts, individual step yields are generally high. For a 20-step synthesis, even with an average yield of 90% per step, the overall yield would be approximately 12%. Achieving a gram-scale synthesis suggests that the yields for individual steps are robust and scalable. [6]
Data Presentation
Table 1: Key Reaction Steps and Reported Yields in the First Total Synthesis of this compound
| Step Number | Reaction | Reagents and Conditions | Reported Yield (%) |
| 1 | Asymmetric Michael Addition | (S)-proline, DMF | 95 |
| 5 | Ohira-Bestmann alkynylation | Ohira-Bestmann reagent, K2CO3, MeOH | 85 |
| 8 | Pauson-Khand Reaction | [RhCl(CO)2]2, CO (1 atm), PhMe, Δ | 72 |
| 13 | Horner-Wadsworth-Emmons Reaction | (EtO)2P(O)CH2CO2Et, NaH, THF | 93 (for MOM protection and HWE) |
| 15 | Diastereoselective Reduction and Lactonization | NaBH4, MeOH | Not explicitly stated, part of a multi-step sequence |
| 20 | Final Deprotection and Spiroketalization | HCl (aq.), MeOH | Not explicitly stated, part of the final step |
Note: The yields are based on the information available in the abstracts and reviews of the first total synthesis. The exact step-by-step yields are detailed in the supporting information of the original publication. [1][4]
Experimental Protocols
Protocol 1: Intramolecular Rhodium-Catalyzed Pauson-Khand Reaction
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkoxyallene-yne precursor (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a 0.01 M concentration.
-
Catalyst Addition: Add [RhCl(CO)2]2 (0.05 eq) to the solution under a positive flow of argon.
-
Carbon Monoxide Atmosphere: Purge the system with carbon monoxide (CO) from a balloon.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain the CO atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic product.
Protocol 2: Final Spiroketalization
-
Dissolution: Dissolve the penultimate intermediate (1.0 eq) in methanol.
-
Acidification: Add a solution of aqueous HCl (e.g., 2 M) dropwise at 0 °C until the solution reaches a pH of approximately 1-2.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection and spiroketal formation by LC-MS.
-
Neutralization: Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to isolate this compound.
Visualizations
Caption: Simplified workflow of the first total synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 5. Syntheses of this compound and Ophiopogonol A by a Conformation-Controlled Transannular Prins Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of the Bufospirostenin A Tetracyclic Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the construction of the Bufospirostenin A tetracyclic ring system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the this compound tetracyclic [5-7-6-5] core?
The main difficulties arise from the unique and sterically congested structure of this compound, which features a rearranged A/B ring system forming a 5/7 bicyclic motif.[1][2][3] Key challenges include:
-
Construction of the Seven-Membered B-Ring: Forming a medium-sized ring fused to a five-membered A-ring is entropically disfavored and requires specific synthetic strategies to overcome high ring-strain energies.[4]
-
Diastereoselective Control: The tetracyclic core contains numerous contiguous stereocenters that must be set with high precision.[5][6][7]
-
Functional Group Compatibility: The synthesis involves sensitive functional groups that require careful protection and deprotection strategies.
-
Olefin Transposition: Installation of a double bond at a specific position within the seven-membered ring can be challenging.[1][8]
Q2: What are the main successful strategies for synthesizing the this compound tetracyclic system?
Two primary successful approaches have been reported:
-
Biomimetic Skeletal Rearrangement: This strategy involves a photosantonin rearrangement followed by a Wagner–Meerwein rearrangement to rapidly construct the rearranged 5/7 A/B ring system from a readily available steroidal lactone.[1][8] This approach is notable for its efficiency, achieving the synthesis in a limited number of steps.[1][8]
-
Intramolecular Pauson-Khand Reaction: This method utilizes a rhodium-catalyzed intramolecular Pauson–Khand reaction of an alkoxyallene-yne precursor to efficiently construct the [5–7–6–5] tetracyclic ring system.[5][6][7][9] This approach has been demonstrated to be robust, allowing for gram-scale synthesis of key intermediates.[10]
Troubleshooting Guides
Problem 1: Low yield or failure of the Pauson-Khand Cyclization
Possible Causes:
-
Decomposition of the Alkoxyallene-yne Precursor: The alkoxyallene-yne moiety can be unstable, especially with a proximal alkoxy group.[9]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and carbon monoxide (CO) pressure is critical for the success of this reaction.
-
Steric Hindrance: The Thorpe-Ingold effect plays a significant role, and insufficient steric hindrance can disfavor the desired intramolecular cyclization.[9]
Troubleshooting Steps:
-
Precursor Stability:
-
Synthesize the alkoxyallene-yne precursor immediately before use.
-
Store the precursor under an inert atmosphere at low temperatures.
-
Use freshly distilled solvents.
-
-
Reaction Condition Optimization:
-
Catalyst Screening: While rhodium catalysts are commonly used, screen other catalysts if yields are low.
-
Solvent Effects: Toluene is a common solvent, but other non-polar, high-boiling solvents can be tested.
-
Temperature and CO Pressure: Systematically vary the temperature (typically around 110 °C) and CO pressure (balloon pressure is often sufficient) to find the optimal conditions.[6]
-
-
Substrate Modification:
-
If instability of the alkoxyallene is suspected, consider alternative protecting groups for nearby hydroxyl functionalities.
-
Problem 2: Poor Diastereoselectivity in the Reduction of Enone Intermediates
Possible Causes:
-
Choice of Reducing Agent: The facial selectivity of the reduction is highly dependent on the steric bulk of the reducing agent and the substrate.
-
Reaction Temperature: Lower temperatures generally favor higher diastereoselectivity.
Troubleshooting Steps:
-
Screening Reducing Agents:
-
If a less selective reducing agent like sodium borohydride gives poor results, consider more sterically demanding reagents such as L-Selectride® or K-Selectride®.
-
Diisobutylaluminium hydride (DIBAL-H) has been used successfully for diastereoselective reductions in this synthesis.[6]
-
-
Temperature Control:
-
Perform the reduction at low temperatures (e.g., -78 °C) and allow the reaction to warm slowly.
-
-
Use of Chelating Agents:
-
In some cases, the use of a Lewis acid or a chelating agent can help to lock the conformation of the substrate and improve diastereoselectivity.
-
Experimental Protocols
Key Experiment: Rhodium-Catalyzed Intramolecular Pauson-Khand Reaction
This protocol describes the construction of the [5–7–6–5] tetracyclic core using the Pauson-Khand reaction.
Materials:
-
Alkoxyallene-yne precursor
-
[Rh(CO)2Cl]2
-
Toluene, anhydrous
-
Carbon monoxide (balloon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the alkoxyallene-yne precursor (1.0 equiv) in anhydrous toluene (0.01 M), add [Rh(CO)2Cl]2 (0.05 equiv).
-
Purge the reaction flask with a balloon of carbon monoxide.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired tetracyclic product.
Quantitative Data Summary
| Synthesis Strategy | Key Reaction | Number of Steps (to tetracycle) | Overall Yield (to tetracycle) | Reference |
| Biomimetic Rearrangement | Photosantonin & Wagner-Meerwein Rearrangements | ~5 | Not explicitly stated | [1],[8] |
| Pauson-Khand Cyclization | Intramolecular Pauson-Khand Reaction | ~15 (from Hajos-Parrish ketone) | ~10% (from Hajos-Parrish ketone) | [10],[5] |
Visualizations
Caption: Workflow for the Pauson-Khand approach to the this compound tetracyclic core.
Caption: Troubleshooting logic for the intramolecular Pauson-Khand reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 163.Semisynthesis of (−)-Bufospirostenin A Enabled by Photosantonin Rearrangement Reaction-YANG Group [web.pkusz.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
Technical Support Center: Overcoming Low Natural Abundance of Bufospirostenin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low natural abundance of Bufospirostenin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low natural abundance a concern?
A1: this compound is a bioactive steroid first isolated from the bile and venom of the toad Bufo bufo gargarizans.[1][2] It features an unprecedented rearranged 5/7/6/5/5/6 hexacyclic framework and has garnered significant interest for its potential pharmacological activities.[3] The primary concern with its low natural abundance is the difficulty in obtaining sufficient quantities for comprehensive biological evaluation and further drug development, making extraction from its natural source impractical for large-scale supply.
Q2: What are the primary strategies to overcome the low natural abundance of this compound?
A2: The main strategies to overcome the supply issue of this compound are:
-
Total Chemical Synthesis: Several research groups have successfully developed and optimized multi-step total synthesis routes to produce this compound in the laboratory, with some methods achieving gram-scale production.[3]
-
Biotechnological Production: While still in a conceptual stage for this compound, metabolic engineering of microbial hosts like yeast (Saccharomyces cerevisiae) presents a promising and sustainable alternative for its production.
Q3: Is it feasible to increase the natural production of this compound in toads?
A3: Inducing the production of secondary metabolites in amphibians through elicitation (e.g., hormonal or environmental stress) is a theoretical possibility. Hormones such as androgens and prolactin are known to regulate the production of other compounds in amphibians.[4] However, this approach for this compound is largely unexplored, and the ethical and practical challenges of large-scale toad farming and venom/bile extraction make it a less viable option compared to chemical synthesis or biotechnology.
Troubleshooting Guides
Guide 1: Challenges in Natural Extraction and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Use a polar organic solvent like ethanol or methanol for the initial extraction of toad venom or skin secretions.[5][6] - Employ maceration with ultrasonication to enhance extraction efficiency.[7] - Ensure the toad material is properly dried and pulverized to maximize surface area for solvent penetration.[6] |
| Co-extraction of Impurities (e.g., lipids) | High lipid content in the source material (bile, tissue). | - Perform a liquid-liquid partition of the crude extract. For instance, partition an ethanolic extract against hexane to remove nonpolar lipids.[8] - Consider solid-phase extraction (SPE) with a C18 stationary phase to separate steroids from highly polar or nonpolar impurities.[9] |
| Difficulty in Isolating Pure this compound | Presence of structurally similar steroidal compounds. | - Utilize a multi-step chromatographic purification strategy. This may include column chromatography on silica gel, followed by reversed-phase HPLC.[10] - Employ different solvent systems for elution to achieve better separation of closely related compounds. |
| Degradation of the Target Compound | Harsh extraction conditions (e.g., high temperature, strong acids/bases). | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Maintain neutral pH conditions during extraction and purification unless the protocol specifies otherwise.[11] |
Guide 2: Issues in Total Chemical Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Pauson-Khand Reaction | Inefficient catalyst or reaction conditions. | - If using a cobalt-based catalyst, consider additives like N-methylmorpholine N-oxide (NMO) to promote the reaction. - Rhodium catalysts, such as [Rh(CO)2Cl]2, have been shown to be effective for the intramolecular Pauson-Khand reaction in the synthesis of the this compound core.[1][12] - Ensure strict anhydrous and inert atmosphere (e.g., argon or nitrogen) conditions. |
| Poor Stereoselectivity in Skeletal Rearrangement | Suboptimal reaction conditions or substrate design. | - The Wagner-Meerwein rearrangement is sensitive to the substrate's stereochemistry and the reaction conditions.[13] - Carefully control the temperature, as these rearrangements can be facile even at low temperatures.[13] - Ensure the precursor molecule is of high diastereomeric purity. |
| Difficulty in Scaling Up the Synthesis | Reactions not optimized for larger quantities. | - Re-evaluate and optimize each step for larger scale, paying attention to heat transfer and reaction times, which can differ significantly from small-scale reactions. - Identify and address potential bottlenecks in the synthetic route early in the process. |
| Incomplete or Side Reactions | Impurities in reagents or solvents, or non-optimal reaction time/temperature. | - Use freshly purified reagents and anhydrous solvents. - Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. - Systematically vary the temperature to find the optimal balance between reaction rate and side product formation. |
Quantitative Data Summary
The following table summarizes the reported yields for this compound from its natural source and through total chemical synthesis, highlighting the significant advantage of synthetic routes in overcoming its low natural abundance.
| Method | Starting Material | Key Steps | Overall Yield | Scale | Reference |
| Natural Isolation | Dried venom of Bufo bufo gargarizans | Extraction, multi-step chromatography | Not explicitly quantified, but described as a "trace constituent" | - | [2] |
| Total Synthesis (Li Group) | Hajos-Parrish ketone derivative | Intramolecular Pauson-Khand reaction | ~0.5% (over 20 steps) | Milligram | [1] |
| Total Synthesis (Gui Group) | Readily available steroidal lactone | Biomimetic skeletal rearrangements (Photosantonin and Wagner-Meerwein) | 17.9% (over 9 steps) | Gram-scale (873 mg in one batch) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Extraction of Steroids from Toad Venom
This protocol is a generalized procedure based on methods for extracting steroids from toad venom and other animal tissues.[5][6][8]
-
Preparation of Material: Lyophilize the collected toad venom to obtain a dry powder.
-
Initial Extraction:
-
Suspend the dried venom in 95% ethanol (e.g., 10 g of venom in 150 mL of ethanol).
-
Perform extraction at room temperature with stirring for several hours, or use ultrasonication for 30-60 minutes.
-
Filter the mixture and collect the ethanolic extract. Repeat the extraction on the residue to ensure complete recovery.
-
-
Solvent Partitioning:
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure.
-
Resuspend the residue in water or an aqueous alcohol solution.
-
Perform a liquid-liquid extraction with a nonpolar solvent like hexane to remove fats and lipids. Discard the hexane layer.
-
-
Further Fractionation:
-
Extract the remaining aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to isolate the steroid-containing fraction.
-
-
Chromatographic Purification:
-
Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, a petroleum ether-acetone mixture.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and perform further purification using high-performance liquid chromatography (HPLC), typically on a C18 reversed-phase column.
-
Protocol 2: Key Step in the Total Synthesis of this compound (Li Group) - Intramolecular Pauson-Khand Reaction
This is a representative protocol for the rhodium-catalyzed intramolecular Pauson-Khand reaction to form the [5-7-6-5] tetracyclic core of this compound.[1][12][14]
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the allene-yne precursor (1.0 equivalent) and anhydrous toluene.
-
Add the rhodium catalyst, [Rh(CO)2Cl]2 (typically 1-5 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) under a balloon pressure of carbon monoxide (CO).
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclized product.
-
Visualizations
Hypothetical Biosynthetic Pathway of this compound
Caption: A hypothetical biosynthetic pathway for this compound.
Workflow for Overcoming Low Abundance
Caption: Decision workflow for overcoming the low abundance of this compound.
Signaling Pathway for Metabolic Engineering in Yeast
References
- 1. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 2. This compound and Bufogargarizin C, Steroids with Rearranged Skeletons from the Toad Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Historical perspective: Hormonal regulation of behaviors in amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101322723A - A kind of toad venom extract and preparation method thereof - Google Patents [patents.google.com]
- 6. US1951870A - Process of obtaining products from toad poisons - Google Patents [patents.google.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. arborassays.com [arborassays.com]
- 9. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structurally diverse bufadienolides from the skins of Bufo bufo gargarizans and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 14. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pauson-Khand Reaction Conditions for Bufospirostenin A Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Pauson-Khand reaction (PKR) in the synthesis of Bufospirostenin A. The information is designed to address specific experimental challenges and facilitate the optimization of this critical reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the Pauson-Khand reaction and why is it significant in the synthesis of this compound?
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that involves an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1] This reaction is particularly valuable in constructing complex molecular architectures containing fused five-membered rings.[2] In the first asymmetric total synthesis of this compound, a unique intramolecular rhodium-catalyzed Pauson-Khand reaction of an alkoxyallene-yne substrate was employed to efficiently construct the challenging[3][4][5] A-B ring system of the molecule.[2][6]
Q2: What are the common catalysts used for the Pauson-Khand reaction?
Historically, dicobalt octacarbonyl (Co₂(CO)₈) was the stoichiometric promoter for the PKR.[1][7] However, modern methods often utilize catalytic amounts of various transition metals, including rhodium, palladium, and iridium, which can offer milder reaction conditions and improved selectivity.[2][4] For the synthesis of this compound, a rhodium catalyst, specifically chlorodicarbonylrhodium(I) dimer ([(CO)₂RhCl]₂), was successfully used.[2][6]
Q3: What are the main challenges associated with the Pauson-Khand reaction?
Common challenges include:
-
Low yields: Particularly with unactivated or sterically hindered substrates.[1]
-
Regioselectivity issues: When using unsymmetrical alkynes or alkenes, a mixture of products can be formed.[8]
-
Harsh reaction conditions: The original cobalt-mediated reactions often required high temperatures and pressures.[3]
-
Substrate scope limitations: Some functional groups may not be tolerated by the catalyst system.[9]
-
Catalyst deactivation: The catalyst can sometimes be deactivated by byproducts or impurities.
Q4: How was the Pauson-Khand reaction specifically applied in the total synthesis of this compound?
In the synthesis reported by Li and coworkers, an intramolecular Pauson-Khand reaction of an alkoxyallene-yne precursor was used.[2][10] This key step, catalyzed by [RhCl(CO)₂]₂, facilitated the construction of the[3][4][5] A-B ring system of this compound, yielding the tetracyclic product in high yield (85%).[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | a. Use a fresh batch of catalyst. b. Consider a different catalyst system (e.g., different rhodium or cobalt precursor). |
| 2. Insufficient carbon monoxide (CO) pressure. | a. Ensure a leak-proof reaction setup. b. Use a balloon pressure of CO as reported for the this compound synthesis.[2] | |
| 3. Poor quality solvent or reagents. | a. Use freshly distilled, anhydrous, and degassed solvents. b. Purify starting materials to remove any potential catalyst poisons. | |
| 4. Sub-optimal reaction temperature. | a. Screen a range of temperatures. The this compound synthesis was conducted at 110 °C in toluene.[10] | |
| 5. Decomposition of starting material or product. | a. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. b. Consider a lower reaction temperature or a more rapid work-up procedure. | |
| Formation of Multiple Products (Poor Diastereoselectivity) | 1. Incorrect catalyst or ligand. | a. For asymmetric reactions, ensure the use of an appropriate chiral ligand. b. The diastereoselectivity of the PKR can be influenced by the catalyst; screening different metal complexes may be beneficial.[7] |
| 2. Substrate conformation. | a. The stereochemical outcome can be dependent on the preferred conformation of the starting material. Computational studies may help in understanding this. | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. | a. Add a second portion of the catalyst. b. Use a higher catalyst loading. |
| 2. Insufficient CO. | a. Re-pressurize the reaction vessel with CO. | |
| Formation of Byproducts | 1. Alkyne trimerization or alkene polymerization. | a. This can sometimes be suppressed by using a promoter like N-methylmorpholine N-oxide (NMO).[7] b. Adjusting the reaction temperature and concentration may also help. |
Quantitative Data Summary
Table 1: Optimized Conditions for the Pauson-Khand Reaction in this compound Synthesis
| Parameter | Condition | Reference |
| Substrate | Alkoxyallene-yne precursor | [2][10] |
| Catalyst | [RhCl(CO)₂]₂ | [2] |
| Solvent | Toluene (PhMe) | [10] |
| Temperature | 110 °C | [10] |
| CO Pressure | Balloon | [2][10] |
| Yield | 85% | [2] |
Experimental Protocols
Key Experiment: Intramolecular Pauson-Khand Reaction for this compound Core Synthesis
This protocol is a generalized representation based on the published synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Alkoxyallene-yne precursor
-
Chlorodicarbonylrhodium(I) dimer ([(CO)₂RhCl]₂)
-
Anhydrous toluene
-
Carbon monoxide (balloon)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the alkoxyallene-yne substrate (1.0 eq).
-
Add anhydrous, degassed toluene to dissolve the substrate.
-
To this solution, add the rhodium catalyst, [RhCl(CO)₂]₂ (typically 0.05 - 0.10 eq).
-
Evacuate the flask and backfill with carbon monoxide from a balloon three times.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tetracyclic core of this compound.
Visualizations
Caption: Experimental workflow for the intramolecular Pauson-Khand reaction.
Caption: Troubleshooting logic for low Pauson-Khand reaction yield.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B300976A [pubs.rsc.org]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
Bufospirostenin A stability issues in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bufospirostenin A in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: While specific stability data for this compound is limited, based on the general behavior of related steroidal and spirostanol compounds, the primary factors affecting its stability are likely to be pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] It is crucial to control these parameters during storage and experimentation to ensure the integrity of the compound.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: The choice of solvent can significantly impact the stability of steroidal compounds. For initial dissolution, organic solvents such as ethanol, methanol, or DMSO are commonly used. For aqueous solutions, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it with the aqueous buffer of choice. The stability in aqueous solutions is often pH-dependent, with most steroids being more stable in a pH range of 4-8.[3]
Q3: How should I store this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent oxidation and solvent evaporation. For long-term storage, temperatures of -20°C or -80°C are recommended.[4] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may accelerate degradation.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented. However, based on the structure of spirostanols, potential degradation pathways could include hydrolysis of glycosidic bonds (if any), oxidation of hydroxyl groups, and isomerization.[5][6] Forced degradation studies can help elucidate the specific degradation pathways under various stress conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in the experimental solution.
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh solutions of this compound before each experiment. Avoid using old stock solutions, especially if they have been stored at room temperature or exposed to light.
-
Control pH: Ensure the pH of your experimental buffer is within a stable range for steroidal compounds (typically pH 4-8).[3] Monitor the pH throughout the experiment, as it may change over time.
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[7]
-
Assess Temperature Effects: If experiments are conducted at elevated temperatures, consider performing a preliminary stability test at that temperature to quantify any potential degradation.
-
Analytical Verification: Use an appropriate analytical method, such as HPLC or UPLC-MS, to check the purity of the this compound solution before and after the experiment.[8][9]
Issue 2: Loss of Compound Potency Over Time in Storage
Possible Cause: Long-term storage instability.
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Temperature: Store stock solutions at -80°C for maximum stability.[4]
-
Solvent: If stored in an aqueous buffer, ensure the pH is optimal. Consider storing as a stock solution in a non-aqueous solvent like DMSO.
-
Container: Use high-quality, inert containers to prevent adsorption of the compound to the container walls.
-
-
Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen to prevent oxidation.
-
Periodic Purity Checks: Periodically assess the purity of your stock solution using a validated analytical method to ensure its integrity.
Data Presentation
While specific quantitative stability data for this compound is not available in the literature, researchers should generate their own stability data. The following table provides a template for summarizing such data from forced degradation studies.
Table 1: Example Stability Data Summary for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | |||||
| 0.1 M HCl | 24h | 60 | |||
| 1 M HCl | 24h | 60 | |||
| Base Hydrolysis | |||||
| 0.1 M NaOH | 24h | 60 | |||
| 1 M NaOH | 24h | 60 | |||
| Oxidation | |||||
| 3% H₂O₂ | 24h | 25 | |||
| 10% H₂O₂ | 24h | 25 | |||
| Thermal Degradation | |||||
| Solid State | 48h | 80 | |||
| In Solution | 48h | 80 | |||
| Photostability | |||||
| UV Light (254 nm) | 24h | 25 | |||
| Visible Light | 24h | 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or UPLC-MS system
-
Photostability chamber[10]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidation: Mix the stock solution with 3% and 10% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C.
-
Solid: Place the solid compound in an oven at 80°C.
-
-
Photostability: Expose the solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11][12] A dark control sample should be kept under the same conditions but protected from light.[7]
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample by a validated stability-indicating HPLC or UPLC-MS method to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: HPLC Method for Quantification of this compound and its Degradants
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1200 series or equivalent with a DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., scan from 200-400 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be confirmed by analyzing the forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A generalized steroid hormone signaling pathway.
References
- 1. Steroid Hormone Biosynthesis Pathway Suite [rgd.mcw.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of four steroids in lyophilised human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirostanol saponins derivated from the seeds of Trigonella foenum-graecum by β-glucosidase hydrolysis and their inhibitory effects on rat platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. q1scientific.com [q1scientific.com]
- 8. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Photostability | SGS [sgs.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Troubleshooting unexpected results in Bufospirostenin A bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Bufospirostenin A. The information is tailored to address common challenges and unexpected results encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to be a potent inhibitor of the Sodium-Potassium ATPase (Na+/K+-ATPase) pump.[1] This inhibition is a common characteristic of cardiotonic steroids and is central to its bioactivity. Any bioassay should be interpreted with this primary mechanism in mind.
Q2: I am observing lower-than-expected potency in my Na+/K+-ATPase inhibition assay. What are the common causes?
A2: Several factors can lead to reduced potency. Firstly, verify the concentration and stability of your this compound stock solution, as repeated freeze-thaw cycles can degrade the compound. Secondly, ensure the assay conditions are optimal, including a pH of 7.2-7.4 and the correct concentrations of cofactors like Na+, K+, and Mg2+.[2] Finally, the source of the enzyme can significantly influence IC50 values, so consistency in enzyme preparation is key.[2]
Q3: My cytotoxicity assay results (e.g., MTT, XTT) are not consistent with apoptosis assay data. Why might this be?
A3: Discrepancies between metabolic-based cytotoxicity assays (like MTT) and apoptosis assays (like Annexin V staining) can arise from several sources. This compound, as a Na+/K+-ATPase inhibitor, can disrupt cellular ion homeostasis, which may impact metabolic assays independently of cell death. Furthermore, some compounds can interfere with the assay reagents themselves. For instance, the MTT assay can overestimate cytotoxicity for certain nanoparticles, while WST-1 might underestimate it.[3] It is recommended to use multiple, mechanistically different assays to confirm cytotoxicity, such as comparing a metabolic assay with a membrane integrity assay (e.g., LDH release) or direct cell counting.
Q4: Can this compound interfere with fluorescence-based assays?
A4: While specific data on this compound is limited, natural products, in general, are known to sometimes interfere with fluorescence-based readouts. This can be due to autofluorescence of the compound itself. It is crucial to run proper controls, including wells with this compound but without cells or other reagents, to check for any background fluorescence at the excitation and emission wavelengths used in your assay.
Troubleshooting Guides
Issue 1: High Variability in Na+/K+-ATPase Inhibition Assays
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Mixing | Gently vortex or tap the plate after adding each reagent to ensure thorough mixing before incubation and measurement.[2] |
| Presence of Bubbles | Visually inspect wells for air bubbles, which can interfere with absorbance readings. Pipette carefully to avoid their formation.[2] |
| Phosphate Contamination | Use phosphate-free water and disposable plasticware, as phosphate contamination can create a high background signal.[2] |
| Incorrect Incubation Time | Ensure the reaction is stopped within the linear range of the enzyme kinetics. Perform a time-course experiment to determine the optimal incubation period.[2] |
Issue 2: Unexpected Results in Cell-Based Assays
Observing unexpected cellular responses requires a systematic approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, consider using a lower concentration, a different solvent, or adding a small amount of a biocompatible surfactant. |
| Cell Line Passage Number | High passage numbers can lead to altered cellular characteristics and responses. Use cells with a low and consistent passage number for all experiments. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell lines for mycoplasma contamination. |
| Off-Target Effects | As a steroid, this compound may have off-target effects. Consider using structurally related but inactive compounds as negative controls to distinguish specific from non-specific effects. |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol is adapted from standard methods for measuring Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi).[2]
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The total ATPase activity is measured, and the specific Na+/K+-ATPase activity is determined by subtracting the activity measured in the presence of a specific inhibitor, ouabain.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Cofactors: MgCl2, NaCl, KCl
-
Substrate: Adenosine triphosphate (ATP)
-
Inhibitor: Ouabain (for control)
-
This compound at various concentrations
-
Stop Solution (e.g., Trichloroacetic acid)
-
Phosphate detection reagents (e.g., Molybdate-based solution)
-
Phosphate standard solution
Procedure:
-
Prepare reaction tubes for "Total ATPase," "Ouabain-Inhibited," and "this compound-treated" conditions.
-
To the "Ouabain-Inhibited" tubes, add ouabain to a final concentration of 1 mM.
-
Add the enzyme preparation to all tubes.
-
Add this compound at desired concentrations to the respective tubes.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for phosphate detection.
-
Add phosphate detection reagents and incubate for color development.
-
Measure absorbance at the appropriate wavelength (e.g., 660 nm).
-
Calculate the amount of Pi released using a standard curve. Na+/K+-ATPase activity is the difference between the Pi released in the "Total ATPase" and "Ouabain-Inhibited" tubes.
Apoptosis Assay by Annexin V Staining
This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.[4]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a vital stain to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[4][5]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add PI to the cell suspension.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: A general workflow for troubleshooting unexpected experimental results.
Caption: Hypothetical signaling cascade initiated by this compound.
References
- 1. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech.illinois.edu [biotech.illinois.edu]
Technical Support Center: Enhancing the Solubility of Bufospirostenin A for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bufospirostenin A. The focus is on addressing the key challenge of its limited solubility to ensure successful experimental outcomes.
Troubleshooting Guide: Solubility Issues with this compound
Researchers often encounter difficulties in dissolving this compound, a potent Na+/K+ ATPase inhibitor, for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Problem: this compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Selection | This compound, a steroidal saponin, is poorly soluble in aqueous solutions. Use organic solvents for initial stock solutions. | This compound should readily dissolve in 100% DMSO, ethanol, or methanol. |
| Insufficient Solvent Volume | The concentration of this compound may be too high for the solvent volume. | Increasing the solvent volume should lead to complete dissolution. |
| Low Temperature | Solubility can be temperature-dependent. | Gentle warming (e.g., 37°C water bath) and sonication can aid dissolution. |
| Precipitation upon Dilution | The compound may precipitate when the organic stock solution is diluted into an aqueous buffer or cell culture medium. | Employ solubility enhancement techniques such as using co-solvents or creating a solid dispersion. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, it is recommended to use 100% Dimethyl Sulfoxide (DMSO), ethanol, or methanol. Steroidal saponins, as a class, exhibit good solubility in these organic solvents.[1][2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." To prevent this, you can try the following:
-
Use a Co-solvent: Prepare your final working solution with a small percentage of the initial organic solvent (e.g., 0.1-1% DMSO in the final aqueous solution). Always check the tolerance of your specific cell line or experimental system to the organic solvent.
-
Optimize the Final Concentration: You may need to lower the final concentration of this compound in your aqueous medium.
-
Employ Surfactants: The use of non-ionic surfactants at low concentrations can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare a Solid Dispersion: For more advanced applications, creating a solid dispersion of this compound with a hydrophilic carrier can significantly improve its aqueous solubility.
Q3: Are there any established methods to significantly enhance the aqueous solubility of steroidal saponins like this compound?
A3: Yes, several methods have been successfully used to enhance the solubility of poorly soluble steroidal saponins:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix. One study showed that a solid dispersion of steroidal saponins with poloxamer 407 increased their water solubility by approximately 3.5-fold.
-
Use of Saponins as Solubilizing Agents: Interestingly, some saponins can act as natural surfactants to increase the solubility of other hydrophobic compounds.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent inhibitor of the Na+/K+ ATPase enzyme.[4] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
Q5: How does inhibition of Na+/K+ ATPase by this compound lead to downstream signaling events?
A5: Inhibition of Na+/K+ ATPase disrupts the ion balance within the cell, which can trigger various signaling cascades. Notably, it has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways.[5][6][7][8][9][10][11]
Quantitative Data Presentation
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | > 10 | Recommended for stock solutions. |
| Ethanol | ~5-10 | Suitable for stock solutions. |
| Methanol | ~5-10 | Suitable for stock solutions. |
| Phosphate-Buffered Saline (PBS) | < 0.1 | Insoluble, requires solubility enhancement. |
Note: These are estimated values and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and sonicate for 5 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using a Co-solvent Method
-
Thaw a frozen aliquot of the this compound stock solution (prepared in DMSO).
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous experimental medium (e.g., cell culture media, buffer).
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to minimize solvent toxicity.
-
Add the calculated volume of the stock solution to the pre-warmed aqueous medium while gently vortexing to ensure rapid and uniform mixing.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider further dilution or using a different solubility enhancement method.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling cascade initiated by this compound-mediated Na+/K+ ATPase inhibition.
References
- 1. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Acute Na+,K+-ATPase inhibition with bufalin impairs pressure natriuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Na,K-ATPase activates PI3 kinase and inhibits apoptosis in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Frontiers | Na,K-ATPase mediated and cardiotonic induced signaling in health and disease [frontiersin.org]
- 8. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in Bufospirostenin A synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Bufospirostenin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of side reactions in the total synthesis of this compound?
A1: The synthesis of this compound is a complex process involving numerous steps where side reactions can occur. The most common sources of byproducts include:
-
Lack of Stereocontrol: The molecule has 11 stereocenters, and achieving the desired stereochemistry at each step is critical. Poor stereocontrol can lead to the formation of diastereomers that are often difficult to separate from the desired product.[1][2]
-
Protecting Group Manipulations: The synthesis relies on a variety of protecting groups for hydroxyl and carbonyl functionalities (e.g., TBS, TMS, MOM, Bn). Incomplete protection or deprotection, or side reactions occurring during these steps, can lead to a mixture of products.[1]
-
Rearrangements: Certain reaction conditions, particularly those involving acidic or basic reagents, can induce unexpected molecular rearrangements, leading to complex byproduct profiles.
-
Oxidation and Reduction Reactions: Over-oxidation, incomplete reduction, or lack of chemoselectivity in redox steps can result in the formation of undesired carbonyl compounds or alcohols.[3]
-
Key Cyclization and Bond-Forming Reactions: Complex transformations like the Pauson-Khand cyclization or Prins cyclization are sensitive to reaction conditions, and slight deviations can lead to the formation of constitutional isomers or other byproducts.[1][4]
Q2: How can I improve the diastereoselectivity of key reactions to minimize the formation of stereoisomers?
A2: Improving diastereoselectivity is paramount for a successful synthesis. Consider the following strategies:
-
Reagent Selection: Utilize sterically demanding reagents or chiral catalysts that favor the formation of one diastereomer over another. For instance, the use of specific reducing agents can influence the stereochemical outcome of ketone reductions.[5]
-
Temperature Control: Many reactions are highly sensitive to temperature. Running reactions at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetic product.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of a reaction and, consequently, its stereochemical outcome.
-
Substrate Control: The existing stereocenters in the molecule can direct the stereochemistry of subsequent reactions. Understanding these substrate-directing effects is crucial for planning the synthetic route.[1]
Q3: What are the best practices for the purification of this compound and its intermediates from closely related byproducts?
A3: The purification of complex steroidal compounds from diastereomeric byproducts can be challenging. A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method for purification. Careful optimization of the stationary phase (e.g., silica gel with different particle sizes) and the eluent system is critical to achieve separation.[5] High-performance liquid chromatography (HPLC) with a suitable chiral column may be necessary for separating enantiomers or challenging diastereomers.
-
Crystallization: If the desired product is a crystalline solid, crystallization can be a highly effective method for purification, especially on a larger scale.[5] Screening different solvent systems is essential to find conditions that favor the crystallization of the target molecule, leaving impurities in the mother liquor.
-
Recrystallization: Multiple recrystallizations may be required to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield and Multiple Byproducts in the Pauson-Khand Cyclization
The Pauson-Khand reaction is a key step in constructing the [5-7-6-5] tetracyclic core of this compound.[1][2] Low yields and the formation of multiple byproducts are common challenges.
| Potential Cause | Troubleshooting Strategy |
| Decomposition of Starting Material | Ensure the alkyne and alkene starting materials are pure and free of contaminants. Use freshly distilled solvents and degas the reaction mixture to remove oxygen. |
| Inefficient Catalyst Activity | Use a fresh, high-purity source of the cobalt or rhodium catalyst. The choice of catalyst can be critical; for instance, a rhodium-catalyzed reaction was found to be robust in the synthesis.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can accelerate the reaction, they may also lead to decomposition and side reactions. A gradual increase in temperature might be beneficial. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. Screen different solvents (e.g., toluene, DCE, THF) to find the optimal conditions. |
Issue 2: Incomplete or Non-Selective Protection/Deprotection of Hydroxyl Groups
The synthesis involves several hydroxyl groups that require protection and deprotection.[1]
| Potential Cause | Troubleshooting Strategy |
| Steric Hindrance | For sterically hindered hydroxyl groups, a more reactive silylating agent (e.g., TBSOTf instead of TBSCl) or a stronger base may be required. |
| Incomplete Deprotection | Extend the reaction time or use a more potent deprotecting agent. For example, if TBAF is not effective for removing a silyl ether, treatment with HF-Pyridine may be necessary.[1] |
| Cleavage of Other Protecting Groups | Ensure the chosen deprotection conditions are orthogonal to other protecting groups in the molecule. For example, acidic conditions used to remove a MOM group might also cleave a TBS group.[1] |
Experimental Protocols
Key Experiment: Pauson-Khand Cyclization for Tetracyclic Core Formation
This protocol is a generalized representation based on the synthesis described by Li et al.[1]
Materials:
-
Alkoxyallene-yne precursor
-
[Rh(CO)2Cl]2 (Rhodium catalyst)
-
1,2-dichloroethane (DCE), anhydrous
-
Argon atmosphere
Procedure:
-
Dissolve the alkoxyallene-yne precursor in anhydrous DCE in a flame-dried flask under an argon atmosphere.
-
Add the rhodium catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to the optimal temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired tetracyclic product.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A decision tree for troubleshooting unexpected byproducts.
Signaling Pathway of Protecting Group Strategy
Caption: Logic for utilizing protecting groups to prevent side reactions.
References
- 1. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 2. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation: The Hong/Gui Synthesis of this compound [organic-chemistry.org]
- 4. Syntheses of this compound and Ophiopogonol A by a Conformation-Controlled Transannular Prins Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Bufospirostenin A Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Bufospirostenin A.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a natural source?
A1: The general strategy involves a multi-step process beginning with extraction from the source material, typically the skins or eggs of the toad Bufo bufo gargarizans, followed by solvent partitioning to remove highly nonpolar and polar impurities. The resulting crude extract is then subjected to one or more chromatographic separations, such as silica gel column chromatography, followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1][2]
Q2: What are the key challenges in purifying this compound?
A2: Key challenges include:
-
Complex starting material: The crude extract from a natural source contains a multitude of related steroidal compounds and other metabolites, making separation difficult.
-
Similar polarities of related compounds: Co-elution of structurally similar bufadienolides and other steroids with this compound is a common issue in chromatography.
-
Potential for degradation: As with many complex natural products, this compound may be sensitive to harsh pH, high temperatures, or prolonged exposure to certain solvents.
-
Achieving high purity (>99%): The final polishing steps are critical and often require optimization to remove trace impurities.
Q3: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for monitoring purity. Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for tracking the progress of column chromatography.[2] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound after Initial Extraction and Partitioning
| Possible Cause | Recommended Solution |
| Incomplete extraction from the source material. | Ensure the source material is thoroughly pulverized to increase surface area.[2] Increase the extraction time or perform multiple extraction cycles with fresh solvent (e.g., 95% Ethanol).[2] |
| Loss of this compound during solvent partitioning. | Perform back-extraction of the aqueous layer with the organic solvent (e.g., Ethyl Acetate) to recover any dissolved product. Ensure proper phase separation and avoid aggressive shaking that can lead to emulsions. |
| Degradation of the target compound. | Perform extraction and partitioning at room temperature or below to minimize thermal degradation. Avoid exposure to strong acids or bases. |
Issue 2: Poor Separation during Silica Gel Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate solvent system. | Optimize the mobile phase using Thin-Layer Chromatography (TLC) prior to running the column.[3] Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation. A common mobile phase for steroids is a gradient of ethyl acetate in petroleum ether or hexane.[2] |
| Column overloading. | As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the total weight of the silica gel. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally recommended.[3] |
| Co-elution with impurities of similar polarity. | Employ a shallow elution gradient to improve resolution. Alternatively, consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
Issue 3: Suboptimal Results in Preparative HPLC Purification
| Possible Cause | Recommended Solution |
| Poor peak shape (e.g., tailing, fronting). | Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, a stronger solvent compatible with the mobile phase can be used, but the injection volume should be kept small. Check for column contamination or degradation. |
| Co-elution of impurities. | Optimize the gradient elution profile. A shallower gradient around the elution time of this compound can improve the resolution of closely eluting peaks.[4] Consider using a different column chemistry (e.g., C8 instead of C18) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). |
| Low recovery from the column. | Some irreversible adsorption may occur. Passivating the column with a few injections of a standard solution might help. Ensure the pH of the mobile phase is compatible with the stability of this compound. |
Issue 4: Difficulty in Crystallizing High-Purity this compound
| Possible Cause | Recommended Solution |
| Presence of residual impurities. | Even small amounts of impurities can inhibit crystallization. Re-purify the material using preparative HPLC. |
| Inappropriate solvent system. | Screen a variety of solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Common solvent systems for steroids include methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexanes. |
| Supersaturation is not achieved or is too high. | If no crystals form, slowly evaporate the solvent or add an anti-solvent (a solvent in which the compound is insoluble) dropwise. If the compound "oils out" or precipitates as an amorphous solid, the solution is likely too supersaturated. Add a small amount of the good solvent to redissolve and allow for slower cooling or evaporation. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of this compound if available. |
Quantitative Data Summary
The following table summarizes hypothetical data from a typical purification workflow for this compound from 1 kg of dried toad skins.
| Purification Step | Starting Mass (g) | Final Mass (g) | Purity (%) | Yield (%) |
| 95% Ethanol Extraction | 1000 | 150 (crude extract) | ~1 | 100 (crude) |
| Ethyl Acetate Partitioning | 150 | 50 | ~5 | 33.3 |
| Silica Gel Column Chromatography | 50 | 5 | ~70 | 10 |
| Preparative HPLC | 5 | 0.5 | >99 | 10 |
| Overall Yield | 1000 | 0.5 | >99 | 0.05 |
Experimental Protocols
Extraction and Solvent Partitioning
-
Pulverize dried and powdered source material (e.g., toad skins).[2]
-
Extract the powdered material with 95% ethanol at room temperature for 24 hours with constant stirring. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain this compound, and evaporate the solvent to dryness.[2]
Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., 100% petroleum ether).
-
Pack a glass column with the slurry, ensuring a uniform and compact bed.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.
-
Elute the column with a stepwise or linear gradient of ethyl acetate in petroleum ether.[2]
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the relevant fractions and evaporate the solvent.
Preparative HPLC
-
Dissolve the partially purified sample from the column chromatography in the HPLC mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions.
-
Inject the sample and run a linear gradient of increasing acetonitrile concentration in water.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent, often after removing the aqueous component by lyophilization, to obtain high-purity this compound.
Visualizations
References
- 1. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally diverse bufadienolides from the skins of Bufo bufo gargarizans and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Page [chem.ualberta.ca]
- 4. hplc.eu [hplc.eu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Bufadienolides: Featuring Bufospirostenin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Bufospirostenin A and other prominent bufadienolides, including bufalin, cinobufagin, and bufotalin. While research on this compound is still emerging, this document synthesizes the available data and places it in the context of well-characterized compounds in this class, offering a valuable resource for drug discovery and development.
Introduction to Bufadienolides
Bufadienolides are a class of cardiotonic steroids characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus.[1] They are found in certain plants and are notably present in the venom of toads from the Bufo genus.[1][2] These compounds have garnered significant interest for their diverse and potent biological activities, including anti-tumor, cardiotonic, and anti-inflammatory effects.[1][2][3] The primary mechanism of action for many bufadienolides is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[4][5] This inhibition leads to a cascade of downstream effects, influencing various signaling pathways and cellular processes.
This compound: An Emerging Profile
This compound is a novel steroid recently isolated from the toad Bufo bufo gargarizans.[6] Its unique rearranged A/B ring structure sets it apart from more common bufadienolides. While comprehensive biological data is still limited, initial studies have identified it as a potent inhibitor of Na+/K+-ATPase. However, detailed comparative studies quantifying its inhibitory concentration (IC50) against this enzyme and its broader biological activities are not yet widely available in published literature. Further research is necessary to fully elucidate its anti-tumor, cardiotonic, and anti-inflammatory potential in comparison to other bufadienolides.
Comparative Biological Activities of Well-Characterized Bufadienolides
In contrast to this compound, other bufadienolides such as bufalin, cinobufagin, and bufotalin have been extensively studied. The following sections and tables summarize their comparative biological activities based on experimental data.
Anti-Tumor Activity
Bufadienolides exhibit significant cytotoxic effects against a wide range of cancer cell lines.[7][8][9][10][11] Their anti-tumor mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Comparative Cytotoxicity (IC50) of Bufadienolides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Bufalin | HeLa | Cervical Cancer | 0.76 nM | [8] |
| A549 | Non-small-cell lung cancer | 0.34 nM | [8] | |
| H1299 | Non-small-cell lung cancer | ~30 nM (24h) | [11] | |
| HCC827 | Non-small-cell lung cancer | ~30 nM (24h) | [11] | |
| PC-3 | Prostate Cancer | < 0.5 µM | [7] | |
| DU145 | Prostate Cancer | < 0.5 µM | [7] | |
| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 20.51 nM (72h) | [12] |
| SW1116 | Colorectal Adenocarcinoma | 33.19 nM (72h) | [12] | |
| NB4 | Acute Promyelocytic Leukemia | 45.2 nM (24h) | [13] | |
| NB4-R1 | Acute Promyelocytic Leukemia | 37.9 nM (24h) | [13] | |
| A549/DDP | Cisplatin-Resistant Lung Cancer | ~1 µM (24h) | [14] | |
| HepG2 | Liver Cancer | 86.025 µM | [1] | |
| Bufotalin | U87 | Glioblastoma | 113.2 nM (24h) | [9] |
| U251 | Glioblastoma | 199.5 nM (24h) | [9] | |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 0.8 µM | [15] | |
| TE5 | Esophageal Squamous Cell Carcinoma | 1.2 µM | [15] |
Cardiotonic Activity
The cardiotonic effects of bufadienolides are primarily attributed to their inhibition of Na+/K+-ATPase in cardiac myocytes.[5] This inhibition leads to an increase in intracellular calcium concentration, resulting in enhanced cardiac contractility. While this is the basis for their historical use in treating heart conditions, it is also the source of their cardiotoxicity.[3] A study on Na,K-ATPase inhibition showed IC50 values of 0.62 µM for oleandrin and 2.69 µM for digoxin, highlighting the potent inhibitory activity of this class of compounds.[16] Another study indicated that bufalin is a more potent inhibitor of Na+, K+-ATPase than ouabain, with an IC50 of 26 x 10⁻⁸ M compared to 145 x 10⁻⁸ M for ouabain.[3][17]
Table 2: Comparative Na+/K+-ATPase Inhibition
| Compound | IC50 Value | Reference |
| Bufalin | 0.01 µM (in the absence of K+) | [18] |
| Cinobufagin | 0.05 µM (in the absence of K+) | [18] |
| Oleandrin | 0.62 µM | [16] |
| Digoxin | 2.69 µM | [16] |
| Ouabain | 0.22 µM | [16] |
Anti-inflammatory Activity
Several bufadienolides have demonstrated potent anti-inflammatory properties.[2][19][20] Their mechanism of action often involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2][19][21][22] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][19]
Table 3: Anti-inflammatory Mechanisms of Bufadienolides
| Compound | Key Mechanism | Effect | Reference |
| Bufalin | Inhibition of NF-κB activation | Decreased expression of iNOS, COX-2, IL-1β, IL-6, and TNF-α | [2] |
| Attenuated airway hyperresponsiveness and inflammatory cell infiltration | [21] | ||
| Activation of Keap1-Nrf2/HO-1 pathway | Antioxidant and anti-inflammatory effects in pancreatitis | [19] | |
| Cinobufagin | Inhibition of β-catenin signaling | Induction of apoptosis in leukemia cells | [13] |
| Modulation of cytokine levels | Increased IFN-γ and TNF-α; decreased IL-4 and IL-10 | [23] |
Key Signaling Pathways and Experimental Workflows
The biological effects of bufadienolides are mediated through their interaction with several critical signaling pathways. Understanding these pathways is crucial for targeted drug development.
References
- 1. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antinociceptive activities of bufalin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships study of cytotoxic bufalin 3-nitrogen-containing-ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structurally diverse bufadienolides from the skins of Bufo bufo gargarizans and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinobufagin induces acute promyelocytic leukaemia cell apoptosis and PML-RARA degradation in a caspase-dependent manner by inhibiting the β-catenin signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bufalin alleviates inflammatory response and oxidative stress in experimental severe acute pancreatitis through activating Keap1-Nrf2/HO-1 and inhibiting NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resource.aminer.org [resource.aminer.org]
- 21. Bufalin Inhibits the Inflammatory Effects in Asthmatic Mice through the Suppression of Nuclear Factor-Kappa B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cinobufagin - Wikipedia [en.wikipedia.org]
Navigating the Structure-Activity Landscape of Spirostanol Saponins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Bufospirostenin A, a novel spirostanol with a unique rearranged steroidal skeleton, has garnered significant interest for its complex structure and potential bioactivity. However, a comprehensive structure-activity relationship (SAR) study of this compound and its analogs is currently unavailable in published literature, with research primarily focused on its intricate total synthesis. This guide provides a comparative analysis of the SAR of the broader class of spirostanol saponins, offering insights into the structural modifications that influence their biological activities, particularly cytotoxicity. By examining related compounds, we can infer potential avenues for the future design and development of this compound analogs as therapeutic agents. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the established SAR principles and affected signaling pathways.
I. Comparative Analysis of Spirostanol Saponin Cytotoxicity
The cytotoxic activity of spirostanol saponins is a key area of investigation for potential anticancer applications. The structure of the aglycone (the steroidal backbone) and the nature and attachment of the sugar moieties play crucial roles in determining this activity. Below is a table summarizing the in vitro cytotoxicity of representative spirostanol saponins against various cancer cell lines.
| Compound | Structural Modifications | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Dioscin | Trisaccharide at C-3 | HL-60 (Leukemia) | 2.5 | [1] |
| A549 (Lung Cancer) | 3.2 | [1] | ||
| Pennogenin | Disaccharide at C-3 | Hela (Cervical Cancer) | 1.8 | [1] |
| Methyl Protodioscin | Tetrasaccharide at C-3 | HepG2 (Liver Cancer) | 5.7 | [1] |
| Polyphyllin D | Disaccharide at C-3, additional hydroxyl at C-23 | K562 (Leukemia) | 1.2 | [1] |
Key Observations from the Data:
-
The type and length of the sugar chain at the C-3 position significantly impact cytotoxicity.
-
Modifications to the steroidal aglycone, such as the introduction of additional hydroxyl groups, can enhance cytotoxic potency.
II. Experimental Protocols
A fundamental technique for evaluating the cytotoxicity of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Screening
1. Cell Seeding:
- Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test compounds (e.g., spirostanol saponins) in culture medium.
- Remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- Incubate the plate for another 24 to 72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
III. Visualizing Structure-Activity Relationships and Signaling Pathways
To better understand the complex interplay between chemical structure and biological function, the following diagrams illustrate the generalized structure-activity relationships of spirostanol saponins and a key signaling pathway they are known to affect.
Caption: Generalized Structure-Activity Relationship for Spirostanol Saponin Cytotoxicity.
Many cytotoxic spirostanol saponins exert their effects by modulating key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt Signaling Pathway by Cytotoxic Spirostanol Saponins.
IV. Conclusion and Future Directions
While the direct structure-activity relationship of this compound and its analogs remains to be elucidated, the broader class of spirostanol saponins provides a valuable framework for understanding the key structural determinants of their biological activity. The data presented in this guide suggest that modifications to both the steroidal core and the glycosidic chains can significantly modulate cytotoxicity. Future research should focus on the synthesis of a focused library of this compound analogs with systematic variations at key positions. The evaluation of these analogs using standardized cytotoxicity assays, such as the MTT assay, will be crucial for establishing a definitive SAR. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways affected by these novel compounds will be essential for their development as potential therapeutic agents. The unique rearranged skeleton of this compound may confer novel pharmacological properties, making this an exciting and promising area for future drug discovery efforts.
References
Validating the Anti-Cancer Effects of Bufospirostenin A in Animal Models: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a significant gap in the preclinical validation of Bufospirostenin A's anti-cancer effects in animal models. Despite its isolation and synthesis, to date, no publicly available studies have reported on its in vivo efficacy, mechanism of action, or comparative performance against other chemotherapeutic agents.
This guide sought to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound's anti-cancer properties based on in vivo experimental data. However, extensive searches of scientific databases have not yielded any studies that fit the criteria of demonstrating its anti-tumor activity in animal models. Consequently, it is not possible to present quantitative data on tumor growth inhibition, survival rates, or specific biomarker modulation in response to this compound treatment.
Lack of In Vivo Experimental Data
There is a notable absence of published research detailing the use of this compound in established cancer xenograft or syngeneic tumor models. Such studies are crucial for determining a compound's therapeutic potential and understanding its pharmacological profile in a living organism. Without this foundational data, key parameters such as optimal dosage, treatment schedules, and potential toxicity in a whole-animal system remain unknown.
Comparison with Alternative Anti-Cancer Agents
A critical aspect of preclinical drug development is the comparison of a novel compound's efficacy against existing standard-of-care treatments. The initial intent was to compare this compound with established chemotherapeutic drugs like doxorubicin. However, the lack of in vivo studies on this compound precludes any such comparative analysis.
Unelucidated Mechanism of Action in a Biological System
While in vitro studies can provide initial insights into a compound's mechanism of action, in vivo validation is essential. Currently, there is no available data from animal models to confirm whether this compound induces apoptosis or modulates key signaling pathways, such as the PI3K/Akt pathway, in the context of a tumor microenvironment.
Future Research Directions
The absence of in vivo data for this compound highlights a critical area for future cancer research. The following experimental workflow is proposed for the initial in vivo evaluation of this compound.
Caption: Proposed workflow for in vivo validation of this compound.
To validate the anti-cancer effects of this compound, future research should focus on:
-
Establishing In Vivo Models: Utilizing well-characterized cancer cell line xenografts or patient-derived xenograft (PDX) models to assess the anti-tumor activity of this compound.
-
Efficacy Studies: Conducting dose-ranging studies to determine the optimal therapeutic window and comparing its efficacy against standard chemotherapeutic agents.
-
Pharmacokinetic and Pharmacodynamic Analysis: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and correlating its concentration with its anti-tumor effects.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying its anti-cancer activity in vivo, including the analysis of apoptosis induction and the modulation of signaling pathways like PI3K/Akt within the tumor tissue.
A Comparative Analysis of Synthetic Routes to Bufospirostenin A
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Methodologies in the Synthesis of a Bioactive Steroid.
Performance Comparison: A Quantitative Overview
The efficiency and practicality of a synthetic route are paramount for its application in research and drug development. The following table summarizes the key quantitative metrics for the four reported syntheses of Bufospirostenin A, offering a clear comparison of their overall performance.
| Metric | Li's Total Synthesis (2020)[1][2][3][4] | Huang's Semisynthesis (2022)[5] | Gui's Biomimetic Synthesis (2021)[6][7] | Hong and Gui's Synthesis (2022)[8][9][10] |
| Starting Material | Hajos-Parrish ketone derivative | Tigogenin lactone | Readily available steroidal lactone | Commercially available steroid |
| Total Steps | 20 | 10 | 7 or 9 | 7 |
| Overall Yield | Not explicitly stated | Not explicitly stated | ~17.9% (for the 7-step sequence) | Not explicitly stated |
| Key Reaction(s) | Pauson-Khand reaction | Photosantonin rearrangement | Photosantonin rearrangement, Wagner-Meerwein rearrangement | Conformation-controlled transannular Prins cyclization |
| Key Reaction Yield | 85% (Pauson-Khand) | 54% (Photosantonin rearrangement) | Not explicitly stated for individual key steps | Not explicitly stated |
| Scalability | Gram-scale synthesis of a key intermediate reported | Not reported | Gram-scale synthesis demonstrated | Not reported |
Visualizing the Synthetic Pathways
A generalized workflow for the synthesis of a complex natural product like this compound involves several key stages, from the elaboration of starting materials to the construction of the core scaffold and final functional group manipulations.
Experimental Protocols: A Closer Look at a Key Transformation
To provide a practical insight into the methodologies employed, a detailed experimental protocol for a key reaction from one of the published syntheses is presented below.
Example Protocol: Pauson-Khand Reaction from Li's Total Synthesis
The intramolecular Pauson-Khand reaction was a crucial step in the first total synthesis of this compound, enabling the efficient construction of the challenging [5-7-6-5] tetracyclic core.[1][2][3][4]
Reaction: Conversion of an alkoxyallene-yne precursor to the tetracyclic core of this compound.
Materials:
-
Alkoxyallene-yne precursor
-
[Rh(CO)2Cl]2 (Rhodium(I) dicarbonyl chloride dimer)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a solution of the alkoxyallene-yne precursor in anhydrous toluene is added [Rh(CO)2Cl]2 (5 mol%).
-
The reaction vessel is fitted with a balloon of carbon monoxide.
-
The reaction mixture is heated to 110 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired tetracyclic product.
Yield: 85%
Signaling Pathways and Logical Relationships in Synthetic Strategy
The choice of a synthetic strategy is often guided by retrosynthetic analysis, which involves logically deconstructing the target molecule into simpler, commercially available starting materials. The following diagram illustrates the key strategic disconnections and the logic behind the Pauson-Khand reaction-based approach.
Conclusion
The synthesis of this compound has been approached through a variety of elegant and effective strategies. The total synthesis by Li and coworkers established the first route to this complex molecule, showcasing the power of the Pauson-Khand reaction. The semisynthetic and biomimetic approaches from the groups of Huang and Gui, respectively, offer more concise routes by leveraging advanced rearrangement reactions and starting from more complex, naturally derived materials. The recent synthesis by Hong and Gui utilizing a transannular Prins cyclization represents the most step-economical approach to date.
The choice of the optimal synthetic route will depend on the specific goals of the research. For the production of large quantities of this compound for biological studies, the gram-scale biomimetic synthesis by Gui and coworkers appears to be the most suitable. For the rapid generation of analogs for structure-activity relationship studies, the concise synthesis by Hong and Gui might be preferred. Each of these synthetic endeavors not only provides access to a fascinating natural product but also contributes valuable knowledge and new methodologies to the field of organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses of this compound and Ophiopogonol A by a Conformation-Controlled Transannular Prins Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation: The Hong/Gui Synthesis of this compound [organic-chemistry.org]
Bufospirostenin A: A Comparative Guide to its Na+/K+-ATPase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bufospirostenin A and other known inhibitors of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), a critical enzyme responsible for maintaining electrochemical gradients across the cell membrane. Inhibition of this enzyme has significant therapeutic implications, particularly in cardiology and oncology.
Introduction to this compound
This compound is a novel steroid isolated from the toad Bufo bufo gargarizans.[1][2][3] It possesses a unique rearranged A/B ring structure, making it a subject of interest in synthetic chemistry and pharmacology.[1][2][3][4][5] While its potent inhibitory activity against Na+/K+-ATPase has been noted, specific quantitative data on its binding affinity and inhibitory concentration are not yet readily available in published literature. This guide aims to place this compound in the context of well-characterized Na+/K+-ATPase inhibitors, providing a framework for its potential therapeutic evaluation.
Comparative Analysis of Na+/K+-ATPase Inhibitors
The primary therapeutic and toxic effects of this compound and other cardiac glycosides are mediated through their inhibition of Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium and enhanced cardiac contractility.
For a quantitative comparison, the following table summarizes the dissociation constants (Kd) of several well-known Na+/K+-ATPase inhibitors. The Kd value represents the concentration of a ligand at which half of the target protein is occupied, with a lower Kd indicating a higher binding affinity.
| Inhibitor | Chemical Class | Dissociation Constant (Kd) | Source Organism/Type |
| This compound | Steroid | Data not available | Bufo bufo gargarizans (Toad) |
| Ouabain | Cardenolide Glycoside | 1.1 ± 1 nM[6] | Strophanthus gratus (Plant) |
| Digoxin | Cardenolide Glycoside | 2.8 ± 2 nM[6] | Digitalis lanata (Plant) |
| Bufalin | Bufadienolide | 14 ± 5 nM[6] | Bufo gargarizans (Toad) |
| Digitoxigenin | Cardenolide Aglycone | 26 ± 15 nM[6] | Plant-derived |
| Ouabagenin | Cardenolide Aglycone | 844 ± 100 nM[6] | Plant-derived |
Signaling Pathways of Na+/K+-ATPase Inhibition
The inhibition of Na+/K+-ATPase by cardiac glycosides, the class of compounds to which this compound belongs, triggers a cascade of intracellular signaling events beyond the direct impact on ion concentrations. These pathways are implicated in both the therapeutic effects and the toxicity of these compounds.
Figure 1. Signaling cascade initiated by Na+/K+-ATPase inhibition.
Experimental Protocols
Accurate assessment of Na+/K+-ATPase inhibition requires robust experimental protocols. The following outlines a typical workflow for determining the inhibitory activity of a compound like this compound.
Na+/K+-ATPase Activity Assay Workflow
Figure 2. General workflow for a Na+/K+-ATPase inhibition assay.
Detailed Method for Measuring ATPase Activity
A common method to quantify Na+/K+-ATPase activity is by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
This compound or other inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Plate reader or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a microplate, add the Na+/K+-ATPase enzyme preparation to wells containing either the assay buffer (control) or different concentrations of this compound.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a known concentration of ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a reagent that denatures the enzyme, such as a strong acid or a specific phosphate detection reagent that has a low pH.
-
Phosphate Detection: Add the colorimetric reagent for phosphate detection and incubate for color development according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all readings.
-
Calculate the amount of Pi released using a standard curve generated with known concentrations of phosphate.
-
Determine the percent inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Conclusion
This compound represents a promising new inhibitor of Na+/K+-ATPase with a unique chemical structure. While quantitative data on its inhibitory potency is eagerly awaited, its classification as a potent inhibitor places it in the esteemed company of well-established cardiac glycosides. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further characterize the pharmacological profile of this compound and explore its therapeutic potential. Future studies should focus on determining its IC50 and Kd values to allow for a direct quantitative comparison with other Na+/K+-ATPase inhibitors.
References
- 1. This compound and Bufogargarizin C, Steroids with Rearranged Skeletons from the Toad Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Bufalin: A Comparative Analysis Against Established Therapies
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence suggests that bufalin, a cardiotonic steroid traditionally used in Chinese medicine, exhibits potent anti-cancer properties, positioning it as a compelling candidate for further investigation in oncology. This report provides a comparative analysis of the efficacy of bufalin against well-established cancer therapies—doxorubicin, paclitaxel, and cisplatin—drawing upon available preclinical data. The findings are intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of bufalin's therapeutic potential.
Executive Summary
Bufalin has demonstrated significant cytotoxicity against a range of cancer cell lines, often at nanomolar concentrations. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer progression, such as the Wnt/β-catenin and PI3K/Akt pathways. This comparative guide synthesizes in vitro and in vivo data to provide a clear overview of bufalin's efficacy relative to standard chemotherapeutic agents.
In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for bufalin and standard chemotherapies across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation |
| Bufalin | MCF-7 | < 5 nM | [1] |
| Bufalin | MDA-MB-231 | ~0.5 µM | [2] |
| Doxorubicin | MCF-7 | 8306 nM | [3] |
| Doxorubicin | MDA-MB-231 | 6602 nM | [3] |
| Doxorubicin | BT-20 | 310 nM | [4] |
Table 2: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation |
| Bufalin | A549 | ~30 nM (at 24h) | [5] |
| Bufalin | H1299 | ~30 nM (at 24h) | [5] |
| Bufalin | HCC827 | ~30 nM (at 24h) | [5] |
| Acetyl-bufalin | PC-9 | 64.04 nM | [6] |
| Paclitaxel | Various Human Lines | 2.5 - 7.5 nM (at 24h) |
Table 3: Comparative IC50 Values in Other Cancer Cell Lines
| Compound | Cell Line Type | Cell Line | IC50 | Citation |
| Bufalin | Renal Carcinoma | Caki-1 | 18.06 ± 3.46 nM (at 48h) | [7] |
| Bufalin | Tongue Squamous Cell Carcinoma | SCC-4 | 300 nM (at 48h) | |
| Bufalin | Head and Neck Cancer | FaDu, 93-VU, Detroit-562 | 10 - 20 nM | [8] |
| Cisplatin | Various Human Lines | Varies | Varies |
Mechanisms of Action: A Deeper Dive
Bufalin's anti-cancer effects are attributed to its ability to modulate multiple cellular pathways, leading to cell cycle arrest and apoptosis. In contrast, conventional chemotherapies often have more targeted, though potent, mechanisms.
Bufalin:
-
Induction of Apoptosis: Bufalin triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9]
-
Inhibition of Wnt/β-catenin Signaling: This pathway is crucial for cancer cell proliferation and stemness. Bufalin can suppress this pathway, leading to reduced tumor growth and metastasis.[2]
-
PI3K/Akt Pathway Inhibition: By inhibiting this key survival pathway, bufalin sensitizes cancer cells to apoptosis.[10]
-
Src Signaling Inhibition: In non-small cell lung cancer, bufalin has been shown to inhibit the Src signaling pathway, which is involved in cell growth and migration.[5]
Doxorubicin:
-
A topoisomerase II inhibitor that intercalates into DNA, preventing DNA replication and ultimately leading to cell death.[3]
Paclitaxel:
-
Promotes the assembly of microtubules from tubulin dimers and stabilizes them, preventing the dynamic reorganization of the microtubule network essential for mitosis.
Cisplatin:
-
Forms cross-links with DNA, which interferes with DNA repair mechanisms, causing DNA damage and inducing apoptosis in cancer cells.
In Vivo Studies: Evidence from Animal Models
Preclinical studies in animal models provide crucial insights into the potential therapeutic efficacy of a compound in a living organism.
Table 4: Summary of In Vivo Studies with Bufalin
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Citation |
| Breast Cancer (Trastuzumab-resistant) | Xenograft | Not specified | Liposomal combination of bufalin and doxorubicin significantly reduced the cancer stem cell population and enhanced cytotoxicity. | [11] |
| Colon Cancer | Orthotopic Xenograft (HCT116) | Not specified | Significant inhibition of tumor growth and prolonged survival. | [12] |
| Colon Cancer | Xenograft (LoVo) | 0.5 mg/kg and 1.0 mg/kg, twice a week for 3 weeks | Significant decrease in tumor volume and weight. | [13] |
| Glioblastoma | Xenograft (U87) | 1 mg/kg | ~60% inhibition of tumor growth. | [2] |
| Castration-Resistant Prostate Cancer | Xenograft | 0.6 mg/kg (with hydroxycamptothecin) | Effective inhibition of tumor growth. | [14] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of bufalin.
Caption: General experimental workflow for in vitro evaluation of bufalin.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, step-by-step protocols are proprietary to the individual studies, the following outlines the general methodologies employed in the cited research.
Cell Viability Assays (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of bufalin or the comparator drug for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated for a period that allows for the conversion of the reagent into a colored product by viable cells.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the compound of interest at a predetermined concentration (e.g., near the IC50 value) for a specific time.
-
Cell Staining:
-
Apoptosis: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).
-
Cell Cycle: Cells are fixed and stained with a DNA-binding dye such as PI.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., β-catenin, Bax, Bcl-2, p-Akt) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The drug (e.g., bufalin) is administered via a specific route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
The preclinical data on bufalin presents a strong case for its potential as an anti-cancer agent. Its potent cytotoxicity against a variety of cancer cell lines, often at lower concentrations than some standard chemotherapies, and its multifaceted mechanism of action make it a promising candidate for further development. The in vivo studies, although still in early stages, suggest that bufalin can effectively inhibit tumor growth. However, it is crucial to acknowledge the limitations of the current data, including the lack of head-to-head comparative studies under identical conditions and the need for more comprehensive in vivo efficacy and toxicity profiling. This guide serves as a foundational resource to encourage and inform future research into the therapeutic utility of bufalin in oncology.
References
- 1. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - Wang - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Acetyl-bufalin shows potent efficacy against non-small-cell lung cancer by targeting the CDK9/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bufalin Suppresses Head and Neck Cancer Development by Modulating Immune Responses and Targeting the β-Catenin Signaling Pathway [mdpi.com]
- 9. Bufalin Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bufalin induces lung cancer cell apoptosis via the inhibition of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome-enabled bufalin and doxorubicin combination therapy for trastuzumab-resistant breast cancer with a focus on cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Hypothetical Cross-Reactivity Profile of Bufospirostenin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Bufospirostenin A, a novel steroid isolated from the toad Bufo bufo gargarizans, in common steroid immunoassays. Due to the absence of published experimental data on the cross-reactivity of this compound, this document presents a hypothetical profile based on structural similarities to other well-characterized steroids. The experimental protocols provided are standardized methods for assessing such cross-reactivity.
This compound is a unique steroid with a rearranged A/B ring structure, representing the first spirostanol discovered in animals.[1][2] Its complex pentacyclic core and multiple stereocenters suggest the possibility of unforeseen interactions in highly specific binding assays, such as immunoassays for other steroid hormones. Understanding potential cross-reactivity is crucial for accurate quantification of endogenous steroids in pre-clinical and clinical studies where novel therapeutic agents are evaluated.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of this compound in several common steroid immunoassays. This data is predicted based on structural analysis and does not represent a definitive experimental outcome. Significant cross-reactivity is generally observed with compounds that share a high degree of structural similarity with the target analyte of the immunoassay.[3][4][5][6]
| Immunoassay Target | Hypothetical Cross-Reactivity of this compound (%) | Key Structural Similarities/Differences with Target Analyte |
| Digitoxin | 5-15% | Shared steroidal backbone. Difference in the spiroketal side chain compared to the lactone ring of digitoxin. The rearranged A/B rings may alter antibody recognition. |
| Digoxin | 2-10% | Similar to digitoxin, the core steroid structure is a point of potential interaction. The additional hydroxyl group in digoxin compared to digitoxin may further reduce cross-reactivity. |
| Cortisol | <1% | Significant structural differences, including the rearranged A/B rings and the spiroketal side chain of this compound compared to the dihydroxyacetone side chain of cortisol. |
| Testosterone | <0.5% | Major differences in the A/B ring structure and the absence of the C17 hydroxyl and C19 methyl groups in this compound that are critical for testosterone antibody recognition. |
| Estradiol | <0.1% | The aromatic A ring of estradiol is a key feature for antibody binding, which is absent in this compound. |
| Progesterone | <1% | The pregnane skeleton of progesterone with the acetyl side chain is structurally distinct from the spirostanol structure of this compound. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of this compound in a specific steroid immunoassay (e.g., Digitoxin ELISA).
Materials:
-
Microtiter plate pre-coated with anti-steroid antibodies (e.g., anti-digitoxin).
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Standard steroid solution (e.g., Digitoxin).
-
Enzyme-conjugated steroid (e.g., Digitoxin-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the standard steroid (e.g., Digitoxin) to generate a standard curve.
-
Prepare a serial dilution of this compound to determine its IC50.
-
-
Assay Procedure:
-
Add 50 µL of the standard steroid or this compound dilutions to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the enzyme-conjugated steroid to each well.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standard steroid.
-
Determine the IC50 value for both the standard steroid and this compound (the concentration that causes 50% inhibition of the signal).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Steroid / IC50 of this compound) x 100
-
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.
Caption: Principle of competitive binding in an immunoassay for cross-reactivity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and Bufogargarizin C, Steroids with Rearranged Skeletons from the Toad Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - ProQuest [proquest.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Duality of Bufospirostenin A: An In Vitro and In Vivo Correlation of a Potent Na+/K+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Bufospirostenin A, a naturally occurring steroidal saponin isolated from the toad Bufo gargarizans, has garnered attention for its potent inhibitory activity against the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase). This enzyme is a crucial transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane, making it a significant target for therapeutic intervention in various diseases, including heart failure and cancer. This guide provides a comparative overview of the in vitro and in vivo activities of this compound, contextualized within the broader class of cardiotonic steroids that share its mechanism of action. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will also draw comparisons with other well-characterized Na+/K+-ATPase inhibitors like ouabain and bufalin to provide a comprehensive understanding of its expected biological profile.
Data Presentation: Comparative Activity of Na+/K+-ATPase Inhibitors
The following tables summarize the expected in vitro and potential in vivo activities of this compound, based on its known target and the activities of analogous compounds.
Table 1: In Vitro Activity Profile of Na+/K+-ATPase Inhibitors
| Compound | Target | Assay Type | Cell Line(s) | Endpoint | IC50 / EC50 | Reference |
| This compound | Na+/K+-ATPase | Enzyme Inhibition | Not Specified | Inhibition of ATPase activity | Potent inhibitor (specific IC50 not reported) | General knowledge |
| Ouabain | Na+/K+-ATPase | Enzyme Inhibition | Purified enzyme | Inhibition of ATPase activity | nM to µM range | [1] |
| Ouabain | Na+/K+-ATPase | Cytotoxicity | Various cancer cell lines | Cell Viability (MTT assay) | nM to µM range | [2] |
| Bufalin | Na+/K+-ATPase | Enzyme Inhibition | Purified enzyme | Inhibition of ATPase activity | nM to µM range | [1] |
| Bufalin | Na+/K+-ATPase | Cytotoxicity | Various cancer cell lines | Cell Viability (MTT assay) | nM to µM range | [3] |
Table 2: Potential In Vivo Activity Profile of this compound (based on analogous compounds)
| Compound Class | Animal Model | Administration Route | Observed Effects | Potential Therapeutic Area | Toxicological Considerations | Reference |
| Cardiotonic Steroids (e.g., Bufalin) | Rat | Intravenous | Increased blood pressure, impaired pressure natriuresis | Heart Failure | Narrow therapeutic index, potential for cardiac and skeletal myocyte apoptosis and necrosis | [4][5] |
| Cardiotonic Steroids | Mouse | Intraperitoneal | Antitumor activity in solid tumor models | Cancer | Dose-dependent toxicity | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of studies investigating this compound.
In Vitro Na+/K+-ATPase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound on Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)
-
ATP solution
-
Inhibitor compound (this compound) at various concentrations
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified Na+/K+-ATPase enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding a stop solution.
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate released.
-
Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.[7][8][9][10][11]
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
In Vivo Cardiotonic Activity Evaluation
This protocol provides a general framework for assessing the cardiotonic effects of a compound in an animal model.
Materials:
-
Suitable animal model (e.g., rat, guinea pig)
-
This compound formulated for in vivo administration
-
Anesthesia
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system to monitor cardiovascular parameters (e.g., blood pressure, heart rate, left ventricular pressure).
-
Infusion pump
Procedure:
-
Anesthetize the animal and perform necessary surgical procedures to implant catheters for drug administration and monitoring of cardiovascular parameters.
-
Allow the animal to stabilize after surgery.
-
Record baseline cardiovascular parameters.
-
Administer this compound via the desired route (e.g., intravenous infusion) at different doses.
-
Continuously monitor and record cardiovascular parameters throughout the experiment.
-
Analyze the data to determine the effects of this compound on parameters such as heart rate, blood pressure, and myocardial contractility.
Mandatory Visualizations
Na+/K+-ATPase Signaling Pathway
Inhibition of the Na+/K+-ATPase by compounds like this compound can trigger a cascade of intracellular signaling events independent of its ion-pumping function. This signaling is often initiated through the interaction of the Na+/K+-ATPase with neighboring proteins like the Src kinase.
References
- 1. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Na+,K+-ATPase inhibition with bufalin impairs pressure natriuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Comparative Cytotoxicity of Bufadienolides on Cancer vs. Normal Cells
A comprehensive analysis of the therapeutic potential and selectivity of bufadienolide compounds, a class of cardioactive steroids with potent anti-cancer properties. This guide synthesizes available data on the differential effects of these compounds on malignant and non-malignant cell lines, offering insights for researchers and drug development professionals.
While specific comparative data for Bufospirostenin A remains elusive in the current body of scientific literature, extensive research on structurally related bufadienolides, such as bufalin, cinobufagin, and arenobufagin, provides a strong foundation for understanding their potential as cancer therapeutics with a degree of selectivity for malignant cells. These natural compounds, originally isolated from toad venom, have demonstrated significant cytotoxicity against a wide array of cancer cell lines, often at concentrations that are less detrimental to their normal counterparts.
Quantitative Analysis of Cytotoxicity: A Comparative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various bufadienolides against a range of cancer and normal cell lines, as reported in multiple studies. A lower IC50 value indicates a higher cytotoxic potency. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key indicator of a compound's therapeutic window; a higher SI value suggests greater selectivity for cancer cells.
Table 1: Comparative IC50 Values of Bufalin in Cancer vs. Normal Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Normal Cell Line | IC50 (nM) | Selectivity Index (SI) | Reference |
| MCF-7 | Breast Cancer | 46.5 | MCF-10A | >1000 | >21.5 | [1] |
| MDA-MB-231 | Breast Cancer | 513.3 | MCF-10A | >1000 | >1.95 | [1] |
| BEL-7402/5-FU | Liver Cancer (5-FU resistant) | 80 | Normal Human Liver Cells | >10000 | >125 | [1][2] |
| Caki-1 | Renal Carcinoma | 27.31 (24h) | Normal Human Liver Cells | >10000 | >366 | [2] |
Table 2: Comparative IC50 Values of Cinobufagin in Cancer vs. Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| HCT116 | Colorectal Cancer | 0.7821 | - | - | - | [3] |
| RKO | Colorectal Cancer | 0.3642 | - | - | - | [3] |
| SW480 | Colorectal Cancer | 0.1822 | - | - | - | [3] |
| PC-9 | Non-Small-Cell Lung Cancer | 0.5624 | - | - | - | [4] |
| H460 | Non-Small-Cell Lung Cancer | 0.04657 | - | - | - | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.708 | MCF-10A | >35.90 | >7.6 | [5] |
| BT-549 | Triple-Negative Breast Cancer | 21.550 | MCF-10A | >35.90 | >1.67 | [5] |
| Hs578T | Triple-Negative Breast Cancer | 8.081 | MCF-10A | >35.90 | >4.44 | [5] |
Table 3: Comparative IC50 Values of Arenobufagin in Cancer vs. Normal Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Normal Cell Line | IC50 (nM) | Selectivity Index (SI) | Reference |
| A549 | Non-Small-Cell Lung Cancer | ~10 | 16HBE (Normal Bronchial Epithelial) | >40 | >4 | [6] |
| NCI-H460 | Non-Small-Cell Lung Cancer | ~10 | 16HBE (Normal Bronchial Epithelial) | >40 | >4 | [6] |
| NCI-H1975 | Non-Small-Cell Lung Cancer | ~10 | 16HBE (Normal Bronchial Epithelial) | >40 | >4 | [6] |
| HepG2 | Hepatocellular Carcinoma | 20.24 (72h) | - | - | - | [7] |
| HepG2/ADM | Hepatocellular Carcinoma (Adriamycin resistant) | 7.46 (72h) | - | - | - | [7] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a generalized methodology for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the bufadienolide compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the bufadienolide compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: The percentage of apoptotic cells is quantified using appropriate software.
Signaling Pathways and Mechanisms of Action
Bufadienolides exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death, via multiple signaling pathways. The diagrams below illustrate some of the key pathways implicated in the anti-cancer activity of this class of compounds.
Caption: Experimental workflow for assessing comparative cytotoxicity.
Caption: Bufadienolide-induced apoptosis via PI3K/Akt pathway.
Caption: Inhibition of the STAT3 signaling pathway by bufadienolides.
References
- 1. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 2. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-cinobufagin suppresses triple-negative breast cancer progression by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arenobufagin Induces Apoptotic Cell Death in Human Non-Small-Cell Lung Cancer Cells via the Noxa-Related Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bufospirostenin A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bufospirostenin A, a steroidal saponin. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical to mitigate health risks and environmental contamination.
This compound is a potent compound that requires careful handling. The safety data sheet (SDS) indicates it is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a recommendation but a necessity to ensure a safe laboratory environment and to comply with environmental regulations.
Hazard and Safety Data
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion | Category 1C | P260: Do not breathe dusts or mists. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Serious Eye Damage | Category 1 | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard (Acute) | Category 2 | P273: Avoid release to the environment. |
| Aquatic Hazard (Chronic) | Category 2 | P273: Avoid release to the environment. P391: Collect spillage. |
Experimental Protocols for Disposal
The following protocols provide a step-by-step guide for the safe disposal of this compound in various forms. These procedures are based on standard laboratory practices for handling hazardous chemicals and information from safety data sheets.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Wear permeation-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Lab Coat: A lab coat or other protective clothing must be worn.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used.
Disposal of Small Quantities (e.g., residual amounts in vials)
-
Rinsing: Triple rinse the empty container with a suitable organic solvent (e.g., ethanol or methanol).
-
Collection of Rinsate: Collect the rinsate in a designated hazardous waste container for organic solvents.
-
Container Disposal: The rinsed container can then be disposed of as regular laboratory glass waste, provided it is fully decontaminated.
Disposal of Contaminated Materials (e.g., gloves, paper towels)
-
Segregation: All solid materials that have come into contact with this compound should be considered contaminated waste.
-
Collection: Place these materials in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Disposal of Bulk Quantities or Unused Product
-
Original Container: If possible, dispose of the compound in its original, clearly labeled container.
-
Waste Manifest: Ensure that the waste is properly manifested according to your institution's and local regulations.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of bulk quantities down the drain or in regular trash.
Spill Cleanup and Disposal
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
